PAC-1-d8
Description
Properties
IUPAC Name |
3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVXHZDHACRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543371 | |
| Record name | 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76362-28-2 | |
| Record name | 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PAC-1-d8 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PAC-1-d8, the deuterated form of Procaspase Activating Compound 1 (PAC-1), is a small molecule that induces apoptosis in cancer cells by directly activating procaspase-3. Its mechanism of action centers on the chelation of inhibitory zinc ions from procaspase-3, leading to its auto-activation and the initiation of the caspase cascade. This document provides a comprehensive overview of the core mechanism of this compound, including detailed signaling pathways, quantitative data on its activity, and step-by-step protocols for key experimental assays. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug development and cancer biology.
Core Mechanism of Action: Procaspase-3 Activation via Zinc Chelation
The primary mechanism of action of this compound is the activation of procaspase-3, a key executioner caspase in the apoptotic pathway. In many cancer cells, procaspase-3 is present at elevated levels but is held in an inactive state, in part, by the inhibitory binding of zinc ions. This compound circumvents this inhibition through its ortho-hydroxy N-acyl hydrazone moiety, which acts as a potent chelator of zinc.[1][2][3]
By sequestering inhibitory zinc ions from procaspase-3, this compound facilitates a conformational change in the zymogen, allowing it to auto-process and mature into active caspase-3.[4][5] This initial activation triggers a cascade, as active caspase-3 can then cleave and activate other procaspase-3 molecules, amplifying the apoptotic signal and leading to the execution phase of apoptosis.[4] The dissociation constant (Kd) for the complex formed between PAC-1 and zinc is approximately 42-52 nM, highlighting the high affinity of the compound for zinc.[4][5]
Signaling Pathway of this compound Induced Apoptosis
The apoptotic signaling induced by this compound primarily follows the intrinsic pathway, initiated by the direct activation of procaspase-3. The process can be summarized as follows:
-
Cellular Entry: this compound enters the cell.
-
Zinc Chelation: this compound binds to and chelates inhibitory zinc ions from procaspase-3.
-
Procaspase-3 Auto-activation: The removal of zinc allows procaspase-3 to undergo auto-catalytic cleavage and activation to caspase-3.
-
Caspase Cascade Amplification: The newly activated caspase-3 cleaves and activates additional procaspase-3 molecules, as well as other executioner caspases like procaspase-7.
-
Substrate Cleavage and Apoptosis Execution: Active caspase-3 cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
Quantitative Data
The efficacy of PAC-1 (the non-deuterated parent compound of this compound) has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Procaspase Activation
| Compound | Target | EC50 (µM) | Reference(s) |
| PAC-1 | Procaspase-3 | 2.08 | [6] |
| PAC-1 | Procaspase-7 | ~4.5 | [7] |
Table 2: Induction of Apoptosis in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HL-60 | Leukemia | 0.22 | [8] |
| U-937 | Lymphoma | 0.35 | [8] |
| NCI-H226 | Lung Cancer | 0.35 | [8] |
| A549 | Lung Cancer | 1.8 | [8] |
| MDA-MB-231 | Breast Cancer | 2.5 | [8] |
| PC-3 | Prostate Cancer | 4.6 | [8] |
Table 3: Zinc Chelation Affinity
| Parameter | Value | Reference(s) |
| Dissociation Constant (Kd) for PAC-1:Zinc Complex | ~42-52 nM | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Procaspase-3 Activation Assay
This assay measures the ability of this compound to directly activate purified procaspase-3.
Materials:
-
Recombinant human procaspase-3
-
This compound
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 100 mM NaCl, 10 mM DTT, pH 7.2)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant procaspase-3 in caspase assay buffer to the desired concentration.
-
Add the procaspase-3 solution to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Add the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage (Vmax) for each concentration of this compound.
-
Plot the Vmax against the this compound concentration to determine the EC50 value.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Zinc Chelation Assay (Spectrophotometric Method)
This assay determines the zinc-chelating ability of this compound using a colorimetric indicator.
Materials:
-
This compound
-
Zinc solution (e.g., ZnSO4)
-
Dithizone (B143531) solution (in a suitable organic solvent like ethanol)
-
Buffer solution (pH ~7.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a cuvette, mix the buffer solution and the zinc solution.
-
Add the dithizone solution to the cuvette. The solution should develop a characteristic color due to the formation of the zinc-dithizone complex.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the zinc-dithizone complex.
-
In a separate cuvette, add the buffer solution, zinc solution, and a specific concentration of this compound.
-
Add the dithizone solution to this cuvette.
-
Measure the absorbance at the same wavelength. A decrease in absorbance compared to the control (without this compound) indicates that this compound has chelated the zinc, preventing its binding to dithizone.
-
Repeat steps 5-7 with a range of this compound concentrations to determine the concentration-dependent zinc chelation activity.
Conclusion
This compound represents a targeted approach to cancer therapy by directly activating the apoptotic machinery within cancer cells. Its well-defined mechanism of action, centered on the chelation of inhibitory zinc from procaspase-3, provides a strong rationale for its continued investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PAC-1-d8 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-1-d8 is the deuterated form of PAC-1, a first-in-class small molecule activator of procaspase-3. In the landscape of cancer therapeutics, agents that can reactivate apoptotic pathways in tumor cells hold significant promise. Many cancers evade programmed cell death by upregulating inhibitory proteins or downregulating pro-apoptotic factors. PAC-1 circumvents these resistance mechanisms by directly targeting and activating procaspase-3, the inactive zymogen of the key executioner enzyme, caspase-3. Elevated levels of procaspase-3 are a characteristic feature of many tumor types, providing a therapeutic window for selective cancer cell cytotoxicity.[1][2]
The deuterated isotopologue, this compound, serves a critical but distinct role in the research and development of PAC-1. Due to its nearly identical chemical properties but different mass, this compound is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its use ensures the accuracy and precision of pharmacokinetic and metabolic studies of PAC-1 in preclinical and clinical settings. This guide will delve into the core aspects of PAC-1's function in cancer research, with the understanding that this compound is the essential analytical tool enabling its quantitative evaluation.
Mechanism of Action: Procaspase-3 Activation via Zinc Chelation
The primary mechanism by which PAC-1 induces apoptosis is through the activation of procaspase-3.[3] This process is initiated by the chelation of inhibitory zinc ions.[3][4] Procaspase-3 exists in an inactive state, and its enzymatic activity is suppressed by the binding of zinc.[4] PAC-1 possesses an ortho-hydroxy N-acylhydrazone moiety that enables it to form a high-affinity complex with zinc, with a dissociation constant of approximately 42 nM.[3][4] By sequestering these inhibitory zinc ions, PAC-1 relieves the suppression of procaspase-3, allowing it to undergo auto-activation to the proteolytically active caspase-3.[3][4] This initiates a caspase cascade, leading to the cleavage of numerous cellular substrates and culminating in apoptotic cell death.[5]
Signaling Pathway of PAC-1-Induced Apoptosis
Quantitative Data from Preclinical and Clinical Studies
The efficacy of PAC-1 has been evaluated in numerous preclinical models and a Phase I human clinical trial. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of PAC-1
| Cell Line | Cancer Type | EC50 (Procaspase-3 Activation) | IC50 (Cell Viability) | Reference |
| NCI-H226 | Lung Cancer | - | ~0.35 µM | [6] |
| UACC-62 | Melanoma | - | ~3.5 µM | [6] |
| Primary Colon Cancer Cells | Colon Cancer | - | 3 nM - 1.41 µM | [7] |
| Adjacent Noncancerous Cells | Normal Tissue | - | 5.02 µM - 9.98 µM | [7] |
| U-937 | Lymphoma | - | Not specified | [4] |
| Various Malignant Cell Lines | Various | - | Mean: 19.40 µM | [8] |
| Normal Human Cells (PBL, L-02, HUVEC, MCF 10A) | Normal Tissue | - | Mean: >100 µM | [9] |
Table 2: In Vivo Efficacy of PAC-1 in Mouse Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| ACHN (Renal Cancer) | 5 mg PAC-1 cholesterol pellet implant | Significant retardation of tumor growth (p < 0.005) | [10] |
| NCI-H226 (Lung Cancer) | 100 mg/kg, oral gavage, daily for 21 days | Significant dose-dependent retardation of tumor growth (p < 0.001) | [10] |
Table 3: Pharmacokinetic and Clinical Trial Data for PAC-1
| Study Population | Dosing Regimen | Key Pharmacokinetic Parameters | Clinical Outcome | Reference |
| Healthy Dogs | 1 mg/kg IV injection | Oral bioavailability: 17.8 ± 9.5% | - | |
| Human Patients (Advanced Malignancies, NCT02355535) | 75 mg to 750 mg daily, orally (21/28 day cycle) | t1/2: 28.5 hours (multi-dosing) | Recommended Phase 2 dose: 750 mg/day. 2/5 patients with neuroendocrine tumors had a durable partial response. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments involving PAC-1.
In Vitro Procaspase-3 Activation Assay
Objective: To quantify the ability of PAC-1 to activate procaspase-3 in a cell-free system.
Materials:
-
Recombinant human procaspase-3
-
Caspase assay buffer
-
PAC-1
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
96-well plate
-
Spectrophotometer or fluorometer
Protocol:
-
Prepare a solution of procaspase-3 (e.g., 50 ng/mL) in caspase assay buffer.[6]
-
Add 90 µL of the procaspase-3 solution to each well of a 96-well plate.[6]
-
Prepare serial dilutions of PAC-1 in the assay buffer and add 10 µL to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 12 hours).[6]
-
Add 10 µL of a 2 mM solution of the caspase-3 substrate (Ac-DEVD-pNA) to each well.[6]
-
Immediately measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em: 380/420-460 nm for AMC) kinetically for 2 hours.[6]
-
Calculate the rate of substrate cleavage from the linear portion of the curve.
-
Determine the EC50 value of PAC-1 for procaspase-3 activation by plotting the rate of cleavage against the PAC-1 concentration.
Cell Viability Assay
Objective: To determine the cytotoxic effect of PAC-1 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PAC-1
-
Cell viability reagent (e.g., MTS, WST-1)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of PAC-1 in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of PAC-1.
-
Incubate the plate for a specified duration (e.g., 72 hours).[6]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mouse Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of PAC-1.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cells
-
PAC-1
-
Vehicle for PAC-1 administration
-
Calipers
-
Animal housing and care facilities
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[10]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer PAC-1 or vehicle to the mice according to the planned dosing regimen (e.g., oral gavage daily).[10]
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth curves between the PAC-1-treated and control groups to assess efficacy.
Visualizations: Workflows and Logical Relationships
Experimental Workflow for In Vitro Screening
Logical Flow for Preclinical In Vivo Studies
Conclusion
PAC-1 represents a promising strategy in cancer therapy by directly activating the apoptotic machinery within tumor cells. Its mechanism of action, centered on the chelation of inhibitory zinc from procaspase-3, offers a way to overcome common resistance pathways. The deuterated analog, this compound, is indispensable for the rigorous quantitative analysis required in drug development, ensuring the reliability of pharmacokinetic and bioanalytical data. The preclinical and early clinical data for PAC-1 are encouraging, particularly in neuroendocrine tumors, and warrant further investigation. The detailed protocols and workflows provided in this guide are intended to facilitate further research into PAC-1 and its derivatives, with the ultimate goal of translating this novel therapeutic approach into clinical practice for the benefit of cancer patients.
References
- 1. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1, a preferential small molecule activator of procaspase-3, in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAC-1, the first anti-cancer agent, has shown great promise in human cancer clinical trials - Fluoropharm [fluoropharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]
PAC-1-d8 as a Procaspase-3 Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procaspase-3 is a critical executioner zymogen in the apoptotic cascade, the activation of which is a key event in programmed cell death. In many cancer cells, procaspase-3 is overexpressed but its activation is inhibited, representing a promising target for therapeutic intervention. PAC-1, or Procaspase-Activating Compound 1, is a novel small molecule that directly induces the activation of procaspase-3 to its active form, caspase-3, thereby promoting apoptosis in cancer cells. PAC-1-d8 is the deuterated analog of PAC-1. While specific quantitative data for this compound is not extensively available in public literature, this guide will provide a comprehensive overview of the mechanism of action, quantitative data for the parent compound PAC-1, and detailed experimental protocols relevant for the evaluation of this compound as a procaspase-3 activator. The deuteration of PAC-1 is a pharmaceutical strategy aimed at potentially improving its pharmacokinetic profile by altering its metabolic stability.
Mechanism of Action: Zinc Chelation-Induced Procaspase-3 Activation
The primary mechanism by which PAC-1 activates procaspase-3 is through the chelation of inhibitory zinc ions.[1][2] Procaspase-3's enzymatic activity is endogenously suppressed by labile zinc ions. PAC-1 possesses an ortho-hydroxy N-acylhydrazone moiety which is crucial for its biological activity, as it acts as a high-affinity zinc chelator.[3][4] By sequestering these inhibitory zinc ions, PAC-1 relieves the suppression of procaspase-3, allowing it to undergo auto-activation to the proteolytically active caspase-3.[1] This initiates the downstream cascade of apoptosis. The affinity of PAC-1 for zinc is characterized by a dissociation constant (Kd) of approximately 42 nM.[1][2]
Figure 1. Signaling pathway of this compound-mediated procaspase-3 activation.
Quantitative Data for PAC-1
The following tables summarize the in vitro efficacy and pharmacokinetic parameters of the non-deuterated parent compound, PAC-1. This data serves as a crucial benchmark for the evaluation of this compound.
Table 1: In Vitro Efficacy of PAC-1
| Parameter | Value | Description |
| EC50 (Procaspase-3 Activation) | 2.08 µM | Concentration for half-maximal activation of procaspase-3 in vitro.[5] |
| EC50 (Procaspase-7 Activation) | 4.5 µM | Concentration for half-maximal activation of procaspase-7 in vitro.[6] |
| Kd (Zinc Binding) | 42 nM | Dissociation constant for the binding of PAC-1 to zinc ions.[1][2] |
| IC50 (NCI-H226 cells) | 0.35 µM | Concentration for 50% inhibition of cell growth in NCI-H226 lung cancer cells.[6] |
| IC50 (UACC-62 cells) | ~3.5 µM | Concentration for 50% inhibition of cell growth in UACC-62 melanoma cells.[6] |
| IC50 (Primary Cancerous Cells) | 3 nM - 1.41 µM | Range of concentrations for 50% inhibition of cell growth in primary cancer cells.[6] |
| IC50 (Adjacent Noncancerous Cells) | 5.02 µM - 9.98 µM | Range of concentrations for 50% inhibition of cell growth in adjacent noncancerous cells.[6] |
Table 2: Pharmacokinetic Parameters of PAC-1
| Species | Dosage | Parameter | Value |
| Dog | 1.0 mg/kg (IV) | Cmax | 2.8 ± 0.6 µM |
| t1/2 | 3.12 ± 0.67 hours | ||
| 1.0 mg/kg (Oral) | Cmax | 0.5 ± 0.1 µM | |
| t1/2 | 2.08 ± 0.26 hours | ||
| Oral Bioavailability | 17.8 ± 9.5% | ||
| Human (Phase I) | 750 mg/day (Oral) | t1/2 (multi-dosing) | 28.5 hours |
(Data for dogs from[7][8], human data from[9][10])
Experimental Protocols
In Vitro Procaspase-3 Activation Assay
This protocol is designed to quantify the activation of purified procaspase-3 by this compound.
Materials:
-
Recombinant human procaspase-3
-
This compound
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Caspase-3 colorimetric substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of this compound to wells containing 50 ng/mL of procaspase-3 in Caspase Assay Buffer to a final volume of 90 µL.[6]
-
Include a vehicle control (DMSO) and a positive control (active caspase-3).
-
Incubate the plate at 37°C for 12 hours to allow for procaspase-3 activation.[6]
-
Add 10 µL of 2 mM Ac-DEVD-pNA substrate to each well.
-
Immediately begin reading the absorbance at 405 nm every 2 minutes for 2 hours in a microplate reader.[6]
-
Calculate the rate of pNA release by determining the slope of the linear portion of the absorbance curve.
-
Determine the EC50 value by plotting the rate of reaction against the concentration of this compound.
Figure 2. Workflow for the in vitro procaspase-3 activation assay.
Cellular Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This protocol assesses the ability of this compound to induce apoptosis in cancer cell lines by detecting the cleavage of procaspase-3.
Materials:
-
Cancer cell line of interest (e.g., U-937, NB4)
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest and lyse the cells in RIPA buffer.[11]
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.[11]
-
Normalize the cleaved caspase-3 signal to the loading control.
Structure-Activity Relationship (SAR) of PAC-1 Analogs
The biological activity of PAC-1 and its derivatives is highly dependent on the ortho-hydroxy N-acylhydrazone motif, which is responsible for zinc chelation.[3][4] Any modification to this functional group, such as methylation of the hydroxyl group or alteration of the hydrazone, results in a significant loss of both zinc-binding affinity and procaspase-3 activating ability.[4][12] This underscores the direct relationship between the zinc chelation capacity and the pro-apoptotic efficacy of this class of compounds.
Figure 3. Logical relationship of PAC-1's structure to its biological activity.
Conclusion
This compound, as the deuterated analog of PAC-1, holds potential as a procaspase-3 activator for cancer therapy. While direct quantitative data on this compound is limited, the well-characterized mechanism of action and extensive data available for PAC-1 provide a strong foundation for its investigation. The key to the activity of this class of compounds is the chelation of inhibitory zinc from procaspase-3, leading to its activation and subsequent apoptosis. The provided protocols offer a framework for the detailed evaluation of this compound's efficacy, and the structure-activity relationship highlights the critical chemical features required for its biological function. Further studies are warranted to directly compare the pharmacokinetic and pharmacodynamic properties of this compound with its non-deuterated parent compound to fully elucidate the therapeutic potential of deuteration in this context.
References
- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Procaspase-3 activation as an anti-cancer strategy: structure-activity relationship of procaspase-activating compound 1 (PAC-1) and its cellular co-localization with caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purity of PAC-1-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and purity analysis of PAC-1-d8, the deuterated analog of the procaspase-activating compound PAC-1. This document details the scientific principles behind its mechanism of action, offers representative experimental protocols, and outlines the analytical techniques required to ensure its quality for research and development purposes.
Introduction to PAC-1 and the Role of Deuteration
Procaspase-activating compound 1 (PAC-1) is a small molecule that has garnered significant interest in cancer research for its ability to directly activate procaspase-3, a key enzyme in the apoptotic pathway.[1][2] Elevated levels of procaspase-3 are a characteristic of many cancer cells, making it a promising target for therapeutic intervention.[3] The mechanism of PAC-1 involves the chelation of inhibitory zinc ions (Zn²⁺) that sequester procaspase-3 in an inactive state. By binding these zinc ions, PAC-1 facilitates the auto-activation of procaspase-3 to its active form, caspase-3, thereby inducing apoptosis in cancer cells.[1][2][4]
The deuterated version, this compound, substitutes eight hydrogen atoms with deuterium (B1214612). Deuterium labeling is a common strategy in drug development for several reasons:
-
Internal Standard: this compound serves as an ideal internal standard for quantitative mass spectrometry-based assays (LC-MS) of PAC-1, allowing for precise pharmacokinetic and metabolic studies.
-
Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down metabolic processes that involve C-H bond cleavage, potentially improving the drug's metabolic stability and half-life.[5][6]
PAC-1 Signaling Pathway
PAC-1's mechanism of action is centered on the activation of the executioner caspase, procaspase-3. The process circumvents upstream apoptotic signals by directly targeting the inactive zymogen.
Caption: this compound mechanism of action.
Synthesis of this compound
Proposed Retrosynthetic Analysis
The synthesis of this compound can be approached by disconnecting the hydrazone bond, leading to two key precursors: a deuterated hydroxy-substituted benzaldehyde (B42025) and a substituted benzohydrazide (B10538).
Representative Experimental Protocol
This protocol describes a two-step synthesis: the formation of the necessary benzohydrazide followed by condensation with a deuterated aldehyde.
Step 1: Synthesis of (4-(4-benzylpiperazin-1-yl)-2-hydroxyphenyl)methanone Hydrazide
-
To a solution of the appropriate methyl ester precursor in ethanol (B145695), add hydrazine (B178648) hydrate (B1144303) (excess, ~10 equivalents).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the hydrazide intermediate.
Step 2: Condensation to form this compound
-
Dissolve the hydrazide intermediate from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of 4-hydroxy-3-methoxybenzaldehyde-d8. The deuterated aldehyde can be synthesized via established methods for aromatic ring deuteration, such as platinum-catalyzed H-D exchange in D₂O.[8]
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature or with gentle heating for 4-12 hours, monitoring by TLC.
-
Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried.
-
If the product does not precipitate, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization.
Experimental Workflow and Purification
The overall workflow from synthesis to a pure, characterized compound involves several key stages.
Caption: General workflow for synthesis and quality control.
Purity Analysis of this compound
Ensuring the chemical and isotopic purity of this compound is critical for its use in research. A combination of analytical techniques is required for comprehensive characterization.[5] For biologically tested compounds, a chemical purity of >95% is a standard requirement.[9]
Data Presentation: Purity Assessment
The following table summarizes the expected analytical data for a batch of this compound meeting typical quality control standards.
| Parameter | Analytical Technique | Specification | Purpose |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 95% | Quantifies the percentage of the target compound relative to organic impurities. |
| Identity Confirmation | Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ consistent with C₂₃H₂₀D₈N₄O₂ | Confirms the molecular weight, verifying the incorporation of eight deuterium atoms. |
| Structural Confirmation | ¹H Nuclear Magnetic Resonance (¹H-NMR) | Spectrum consistent with proposed structure | Confirms the overall chemical structure and shows the absence of proton signals at deuterated positions. |
| Isotopic Enrichment | ²H Nuclear Magnetic Resonance (²H-NMR) / MS | ≥ 98% | Determines the percentage of deuterium incorporation at the specified positions.[10] |
Detailed Experimental Protocols for Purity Analysis
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm or 320 nm).
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at approximately 1 mg/mL.
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS)
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Protocol:
-
Introduce a dilute solution of the sample directly into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The observed mass of the protonated molecular ion [M+H]⁺ should match the calculated theoretical mass for C₂₃H₂₀D₈N₄O₂.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Protocol:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the proton NMR spectrum.
-
The spectrum should show characteristic peaks for the non-deuterated protons of the PAC-1 structure. The integrals of the aromatic region corresponding to the deuterated ring should be significantly diminished or absent.
-
-
²H-NMR Protocol:
-
Dissolve the sample in a protic solvent (e.g., DMSO).
-
Acquire the deuterium NMR spectrum.
-
This spectrum will directly show signals corresponding to the deuterium atoms, confirming their presence and location on the molecule.
-
Conclusion
The synthesis and quality control of this compound are crucial for its application as a tool in cancer research and drug development. While specific synthesis details may vary, the general principles of hydrazone formation from a deuterated aldehyde provide a reliable synthetic route. Rigorous analytical characterization using a combination of HPLC, MS, and NMR is mandatory to ensure the high chemical and isotopic purity required for accurate and reproducible scientific results. This guide provides the foundational knowledge and representative protocols for researchers working with this important compound.
References
- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First test of anti-cancer agent PAC-1 in human clinical trials shows promise - ecancer [ecancer.org]
- 4. selleckchem.com [selleckchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
An In-Depth Technical Guide to the Chemical and Physical Properties of PAC-1-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-1-d8 is the deuterated form of PAC-1 (Procaspase Activating Compound 1), a small molecule that has garnered significant interest in the field of oncology for its ability to induce apoptosis in cancer cells. PAC-1 functions by activating procaspase-3, a key executioner enzyme in the apoptotic cascade. The deuteration of PAC-1 to this compound provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, by offering a distinct mass signature for tracking and quantification. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its biological evaluation, and a visualization of its mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-(4-(benzyl-d7)piperazin-1-yl)-N'-((E)-(2-hydroxy-3-(prop-2-en-1-yl-d1)benzylidene))acetohydrazide | N/A |
| Molecular Formula | C₂₃H₂₀D₈N₄O₂ | [1][2] |
| Molecular Weight | 400.54 g/mol | [1][2] |
| CAS Number | 1287241-26-2 | [1] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [4] |
| EC₅₀ for Apoptosis Induction | 2.08 μM (for PAC-1) | [5][6] |
| Solubility (PAC-1) | Soluble to 100 mM in DMSO and to 75 mM in 1eq. HCl. Insoluble in H₂O. Soluble to ≥6.87 mg/mL in EtOH with sonication. | [3][4] |
| Storage Conditions | Store at -20°C | [3] |
Stability: Studies on the non-deuterated PAC-1 indicate that it is stable in aqueous solutions under physiological conditions. Degradation is observed at extremes of temperature and pH.
Mechanism of Action: Procaspase-3 Activation
PAC-1's primary mechanism of action is the activation of procaspase-3, the inactive zymogen of caspase-3. Procaspase-3 is often overexpressed in cancer cells but is held in an inactive state by inhibitory zinc ions. PAC-1 acts as a zinc chelator, sequestering these inhibitory zinc ions and thereby facilitating the auto-activation of procaspase-3 to its active form, caspase-3. Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, leading to the execution of the apoptotic program.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
In Vitro Procaspase-3 Activation Assay
This assay measures the ability of this compound to directly activate purified procaspase-3.
Materials:
-
Recombinant human procaspase-3
-
This compound
-
Caspase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 90 µL of a solution containing procaspase-3 (e.g., 50 ng/mL) in caspase assay buffer to each well.
-
Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 12 hours).
-
Add 10 µL of 2 mM Ac-DEVD-pNA substrate to each well.
-
Immediately read the absorbance at 405 nm every 2 minutes for 2 hours using a microplate reader.
-
Calculate the rate of pNA release (slope of the linear portion of the absorbance curve) for each concentration.
-
Determine the fold increase in activation relative to the vehicle control.
Apoptosis Induction Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., U-937)
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a critical tool for advancing our understanding of the therapeutic potential of procaspase-3 activators. Its distinct isotopic signature facilitates precise quantification in complex biological matrices, enabling detailed pharmacokinetic and metabolic profiling. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of anti-cancer agents. The ability to directly and selectively induce apoptosis in cancer cells by targeting a key downstream effector of the apoptotic pathway represents a significant and promising strategy in the ongoing fight against cancer.
References
- 1. investigadores.uta.cl [investigadores.uta.cl]
- 2. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to PAC-1-d8: Zinc Chelation and Procaspase-3 Activation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Procaspase-activating compound 1 (PAC-1) is a novel small molecule that induces apoptosis in cancer cells by activating procaspase-3, a key executioner enzyme in the apoptotic cascade. Elevated levels of procaspase-3 in many tumor types make it a promising target for selective cancer therapy. The mechanism of action of PAC-1 involves the chelation of inhibitory zinc ions, which allows for the auto-activation of procaspase-3 to its active form, caspase-3. This technical guide provides an in-depth overview of the zinc chelation and procaspase-3 activation mechanism of PAC-1. It details the rationale for the development of its deuterated analog, PAC-1-d8, summarizing key quantitative data for PAC-1 and providing detailed protocols for essential experimental assays. Furthermore, this guide includes mandatory visualizations of the core signaling pathway and experimental workflows to facilitate a comprehensive understanding of PAC-1's function and evaluation.
Introduction
The Role of Procaspase-3 in Apoptosis and Cancer
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer.[1] The caspase family of cysteine proteases are central regulators of apoptosis.[2] The intrinsic and extrinsic apoptotic pathways converge on the activation of procaspase-3 to the "executioner" caspase-3.[2] Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1] Notably, many cancer cells exhibit elevated levels of procaspase-3, suggesting that a compound capable of directly activating this zymogen could selectively induce apoptosis in malignant cells.[1][2]
PAC-1: A Small Molecule Activator of Procaspase-3
Procaspase-activating compound 1 (PAC-1) was identified through high-throughput screening as the first small molecule capable of directly activating procaspase-3.[2] It has been shown to induce apoptosis in a variety of cancer cell lines and has demonstrated anti-tumor activity in preclinical animal models.[2][3] The therapeutic potential of PAC-1 is currently being investigated in human clinical trials for various advanced malignancies, including neuroendocrine tumors.[4][5][6][7] The core of PAC-1's activity lies in its ortho-hydroxy N-acylhydrazone motif, which is crucial for its biological function.[8]
The Rationale for Deuteration: Introducing this compound
In drug development, the substitution of hydrogen with its stable heavy isotope, deuterium (B1214612), is a strategy used to improve the pharmacokinetic properties of a molecule.[9] This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes. By slowing down the rate of metabolism, deuteration can lead to increased drug exposure, a longer half-life, and potentially a reduced dosing frequency or lower required dose.
This compound is the deuterated analog of PAC-1.[9] While specific pharmacokinetic and pharmacodynamic data for this compound are not yet extensively published, its development is based on the established principle of leveraging the kinetic isotope effect to enhance the metabolic stability of the parent compound. This compound is commercially available and can be used as a tracer or an internal standard for quantitative analysis in research settings.[9]
Mechanism of Action: Zinc Chelation and Procaspase-3 Activation
Zinc as an Endogenous Inhibitor of Procaspase-3
Zinc is an essential trace element involved in numerous cellular processes. It also acts as a potent endogenous inhibitor of procaspase-3 and caspase-3 enzymatic activity.[2] This inhibition helps to prevent spurious activation of the apoptotic cascade, thus maintaining cellular integrity. The proposed mechanism suggests that PAC-1's efficacy is dependent on its ability to disrupt this zinc-mediated inhibition.
PAC-1 Mediated Zinc Sequestration
The primary mechanism by which PAC-1 activates procaspase-3 is through the chelation of inhibitory zinc ions.[1][2] PAC-1 forms a tight 1:1 complex with zinc, with a dissociation constant (Kd) in the nanomolar range.[2] By sequestering zinc, PAC-1 relieves the inhibition on procaspase-3, allowing the zymogen to undergo auto-activation to caspase-3.[2] This initiates a positive feedback loop, as newly formed caspase-3 can then activate additional procaspase-3 molecules, amplifying the apoptotic signal. The zinc-chelating property of PAC-1 is strongly linked to its ability to induce apoptosis in cancer cells.[8]
Downstream Apoptotic Signaling
Once activated, caspase-3 proceeds to cleave a host of cellular proteins, leading to the execution phase of apoptosis. Key substrates include poly(ADP-ribose) polymerase (PARP), lamins, and other structural and regulatory proteins. The cleavage of these substrates results in DNA fragmentation, nuclear condensation, membrane blebbing, and the eventual formation of apoptotic bodies, which are cleared by phagocytic cells.
Quantitative Data and In Vitro/In Vivo Activity of PAC-1
The following tables summarize key quantitative parameters for PAC-1, derived from various in vitro and in vivo studies.
Table 1: Procaspase-3 Activation and Zinc Binding Affinity of PAC-1
| Parameter | Value | Reference |
| Procaspase-3 Activation (EC50) | 0.22 µM | [3] |
| Procaspase-7 Activation (EC50) | 4.5 µM | [3] |
| Zinc (Zn²⁺) Binding (Kd) | ~42 nM | [1][2] |
Table 2: Cytotoxicity of PAC-1 in Various Cell Lines
| Cell Line / Cell Type | Cancer Type | IC50 / EC50 | Reference |
| General Cancer Cells | Various | EC50: 2.08 µM | [9][10] |
| NCI-H226 | Lung Cancer | IC50: 0.35 µM | [3] |
| UACC-62 | Melanoma | IC50: ~3.5 µM | [3] |
| Primary Carcinoma Cells | Various | IC50: 3 nM - 1.41 µM | [3] |
| Noncancerous Cells | Normal Tissue | IC50: 5.02 µM - 9.98 µM | [3] |
| Granta-519 (B-PAC-1) | Mantle Cell Lymphoma | IC50: ~9.0 µM | [11] |
| Jeko-1 (B-PAC-1) | Mantle Cell Lymphoma | IC50: ~5.0 µM | [11] |
| Mino (B-PAC-1) | Mantle Cell Lymphoma | IC50: ~7.0 µM | [11] |
Table 3: Pharmacokinetic Properties of PAC-1
| Species | Administration | Dose | Peak Plasma Conc. (Cmax) | Elimination Half-life (t1/2) | Oral Bioavailability | Reference |
| Dog | IV Bolus | 1.0 mg/kg | 2.8 ± 0.6 µM | 3.12 ± 0.67 h | N/A | [12][13] |
| Dog | Oral | 1.0 mg/kg | 0.5 ± 0.1 µM | 2.08 ± 0.26 h | 17.8 ± 9.5% | [12][13] |
| Human | Oral (multi-dose) | 750 mg/day | N/A | 28.5 h | N/A | [7] |
Key Experimental Protocols
In Vitro Procaspase-3 Activation Assay (Colorimetric)
This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).
Materials:
-
Recombinant human procaspase-3
-
PAC-1 or this compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Samples: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) per well. For purified enzyme assays, add procaspase-3 to the appropriate buffer.
-
Add Compound: Add PAC-1 or this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Initiate Reaction: Add 50 µL of 2x Reaction Buffer to each well. Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to achieve a final concentration of 200 µM.
-
Incubation: Mix gently and incubate the plate at 37°C for 1-2 hours. Protect from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Compare the absorbance of PAC-1-treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Zinc Chelation Assay (UV-Vis Spectrophotometry)
This protocol determines the binding affinity and stoichiometry of PAC-1 for zinc by monitoring changes in its UV-visible absorbance spectrum.[2]
Materials:
-
PAC-1 or this compound
-
Binding Buffer (50 mM HEPES, 100 mM KNO₃, pH 7.2)
-
Zinc Sulfate (ZnSO₄) stock solution
-
UV-Vis Spectrophotometer with quartz cuvettes
Procedure:
-
Prepare PAC-1 Solution: Prepare a solution of PAC-1 (e.g., 50 µM) in the binding buffer.
-
Baseline Spectrum: Record the UV-Vis absorbance spectrum of the PAC-1 solution from approximately 250 nm to 500 nm.
-
Zinc Titration: Add incremental amounts of ZnSO₄ (e.g., 5 µM increments) to the PAC-1 solution in the cuvette.
-
Spectral Scans: After each addition of ZnSO₄ and a brief equilibration period, record the full absorbance spectrum.
-
Data Analysis:
-
Binding Affinity (Kd): Plot the change in absorbance at a specific wavelength (where the change is maximal) against the concentration of ZnSO₄. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).
-
Stoichiometry: Use the method of continuous variations (Job's plot) to determine the binding stoichiometry. Prepare a series of solutions with a constant total concentration of [PAC-1] + [Zn²⁺], but with varying mole fractions of each. Plot the change in absorbance against the mole fraction of PAC-1. The peak of the plot will indicate the stoichiometry of the complex.[2]
-
Cell-Based Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
PAC-1 or this compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1x Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of PAC-1 or this compound for a specified time (e.g., 12, 24, or 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Pathways and Processes
Signaling Pathway of PAC-1 Induced Apoptosis
Caption: PAC-1 sequesters inhibitory zinc from procaspase-3, leading to its activation and subsequent apoptosis.
Experimental Workflow for Assessing PAC-1 Activity
Caption: A logical workflow for the comprehensive evaluation of PAC-1 from in vitro to in vivo studies.
Conclusion and Future Perspectives
PAC-1 represents a promising strategy in cancer therapy by directly targeting and activating the apoptotic machinery within tumor cells. Its mechanism, centered on the chelation of inhibitory zinc from procaspase-3, is well-supported by a growing body of evidence. The development of deuterated analogs like this compound is a logical step in drug optimization, aiming to enhance pharmacokinetic properties and potentially improve clinical outcomes.
Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound in comparison to its non-deuterated counterpart. Head-to-head preclinical studies will be crucial to determine if the theoretical benefits of deuteration translate into improved efficacy and safety. As PAC-1 continues to advance through clinical trials, a deeper understanding of its derivatives and their potential advantages will be invaluable for the development of next-generation procaspase-activating cancer therapeutics.
References
- 1. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAC-1 | Apoptosis | Caspase | Autophagy | TargetMol [targetmol.com]
- 4. Anti-cancer drug shows incredible promise in human clinical trials - The Brighter Side of News [thebrighterside.news]
- 5. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]
- 6. PAC-1 by Vanquish Oncology for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular evidence of Zn chelation of the procaspase activating compound B-PAC-1 in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1, a preferential small molecule activator of procaspase-3, in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Deuterated Effect of PAC-1-d8 on Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the procaspase-activating compound PAC-1 and its deuterated analog, PAC-1-d8, with a focus on the anticipated effects of deuteration on its metabolism. PAC-1 is a promising anti-cancer agent that induces apoptosis by activating procaspase-3.[1][2] Strategic deuteration of PAC-1 to create this compound is hypothesized to alter its metabolic profile, potentially leading to improved pharmacokinetic properties. This guide outlines the mechanism of action of PAC-1, details its known metabolic pathways, and predicts the metabolic fate of this compound based on the kinetic isotope effect. Furthermore, it provides detailed experimental protocols for researchers to investigate these metabolic effects and presents a framework for data analysis and visualization.
Introduction to PAC-1 and the Rationale for Deuteration
PAC-1 is a small molecule that has demonstrated significant potential as a targeted anti-cancer therapeutic.[3][4] Its primary mechanism of action involves the activation of procaspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] Many cancer cells overexpress procaspase-3, making PAC-1 a selective inducer of apoptosis in malignant cells.[3][4]
Despite its promise, the in vivo efficacy of PAC-1 can be limited by its pharmacokinetic profile, including its metabolic stability.[5] Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a well-established strategy in drug development to improve metabolic stability.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can result in a reduced rate of metabolism, leading to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[8]
This compound is a deuterated analog of PAC-1. This guide explores the anticipated metabolic advantages of this compound and provides the necessary tools for its experimental investigation.
Mechanism of Action of PAC-1
PAC-1's ability to induce apoptosis is rooted in its interaction with procaspase-3. In its inactive zymogen form, procaspase-3 is inhibited by zinc ions.[1][2] PAC-1 acts as a zinc chelator, sequestering these inhibitory zinc ions and allowing procaspase-3 to undergo autoactivation to its active form, caspase-3.[1][2] Activated caspase-3 then initiates a cascade of proteolytic events, leading to the systematic dismantling of the cell and apoptotic cell death.
The following diagram illustrates the signaling pathway of PAC-1-induced apoptosis.
Metabolic Pathways of PAC-1 and Predicted Effects of Deuteration in this compound
Known Metabolism of PAC-1
Studies have shown that PAC-1 undergoes both Phase I and Phase II metabolism. In vivo and in vitro studies in rats have identified several metabolic pathways.[9]
Phase I Metabolism:
-
Debenzylation: Cleavage of the benzyl (B1604629) group from the piperazine (B1678402) ring.
-
Dihydrodiol formation: Oxidation of the aromatic ring.
-
Hydroxylation: Addition of hydroxyl groups to various positions on the molecule.
-
Dihydroxylation: Addition of two hydroxyl groups.
Phase II Metabolism:
-
Glucuronidation: Conjugation of PAC-1 and its hydroxylated metabolites with glucuronic acid.
Predicted Metabolic Pathways of this compound
The "d8" designation in this compound indicates that eight hydrogen atoms have been replaced with deuterium. The precise location of this deuteration is critical for its effect on metabolism. Assuming the deuteration has been strategically placed at sites susceptible to metabolic attack (i.e., "soft spots"), the KIE is expected to significantly slow down the rate of metabolism at these positions.
The following diagram illustrates the predicted metabolic pathways of PAC-1 and the anticipated impact of deuteration in this compound.
Experimental Protocols
To experimentally validate the predicted metabolic benefits of this compound, a series of in vitro and in vivo studies are required. The following protocols provide a detailed methodology for these investigations.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of PAC-1 and this compound in liver microsomes.
Materials:
-
PAC-1 and this compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of PAC-1 and this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound (PAC-1 or this compound).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Cell Viability Assay
Objective: To assess the cytotoxic effects of PAC-1 and this compound on cancer cell lines.
Materials:
-
Cancer cell line with high procaspase-3 expression (e.g., U-937, NCI-H226)
-
Cell culture medium and supplements
-
PAC-1 and this compound
-
MTT or other cell viability reagent (e.g., resazurin)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PAC-1 or this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Caspase-3 Activity Assay
Objective: To measure the activation of caspase-3 induced by PAC-1 and this compound.
Materials:
-
Cancer cell line
-
PAC-1 and this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)
-
96-well plate
-
Plate reader
Protocol:
-
Treat cells with PAC-1 or this compound for a specified time.
-
Lyse the cells using the provided lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C and measure the absorbance or fluorescence at regular intervals.
-
Calculate the caspase-3 activity relative to the untreated control.
Western Blot Analysis of Cleaved Caspase-3
Objective: To visualize the cleavage and activation of caspase-3.
Materials:
-
Cancer cell line
-
PAC-1 and this compound
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with PAC-1 or this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
The following workflow diagram summarizes the key experimental steps.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between PAC-1 and this compound.
Table 1: In Vitro Metabolic Stability
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| PAC-1 | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value |
Table 2: Cell Viability (IC50 Values in µM)
| Cell Line | PAC-1 (24h) | This compound (24h) | PAC-1 (48h) | This compound (48h) | PAC-1 (72h) | This compound (72h) |
| e.g., U-937 | Value | Value | Value | Value | Value | Value |
| e.g., NCI-H226 | Value | Value | Value | Value | Value | Value |
Table 3: Caspase-3 Activation (Fold Increase vs. Control)
| Compound | Concentration (µM) | Caspase-3 Activity (Fold Increase) |
| PAC-1 | e.g., 1 µM | Value |
| e.g., 5 µM | Value | |
| This compound | e.g., 1 µM | Value |
| e.g., 5 µM | Value |
Conclusion
The deuteration of PAC-1 to this compound presents a promising strategy to enhance its metabolic stability and, consequently, its therapeutic potential. This guide provides the theoretical framework and detailed experimental protocols necessary for a thorough investigation of the deuterated effect on PAC-1's metabolism and biological activity. By systematically comparing the metabolic fate and efficacy of PAC-1 and this compound, researchers can gain valuable insights into the benefits of this deuteration strategy and advance the development of this novel anti-cancer agent.
References
- 1. PAC-1 - Wikipedia [en.wikipedia.org]
- 2. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies [healthpartners.com]
- 5. researchgate.net [researchgate.net]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the in vivo and in vitro metabolic profile of PAC-1 using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on PAC-1 and its Deuterated Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaspase-activating compound 1 (PAC-1) is a first-in-class small molecule that induces apoptosis in cancer cells by directly activating procaspase-3, an enzyme often found in elevated levels in malignant tissues. This technical guide provides a comprehensive overview of the foundational research on PAC-1, including its mechanism of action, key signaling pathways, and a summary of its preclinical and clinical data. Furthermore, this guide explores the scientific rationale for the development of deuterated PAC-1 analogs as a strategy to enhance its pharmacokinetic profile and therapeutic potential. Detailed experimental protocols for the evaluation of PAC-1 and its derivatives are also provided to support ongoing research and development efforts in this promising area of oncology.
Introduction
The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and oncogenic stress. A key executioner enzyme in the apoptotic cascade is caspase-3, which is synthesized as an inactive zymogen, procaspase-3. Many tumor types exhibit elevated levels of procaspase-3, suggesting that its activation could be a selective strategy for inducing cancer cell death.[1][2][3]
Procaspase-activating compound 1 (PAC-1) was identified through a high-throughput screen as the first small molecule capable of directly activating procaspase-3.[4] Its unique mechanism offers a novel therapeutic approach, bypassing upstream apoptotic defects common in cancer. PAC-1 has demonstrated efficacy in various preclinical cancer models and has progressed into Phase I clinical trials for advanced malignancies, showing a manageable safety profile and early signs of clinical activity.[5][6][7] To further optimize its therapeutic properties, the development of derivatives, including deuterated analogs, represents a logical next step to improve metabolic stability and overall drug exposure.
Mechanism of Action
The primary mechanism of PAC-1 involves the chelation of inhibitory zinc ions. Procaspase-3 activity is endogenously suppressed by labile zinc (Zn²⁺). PAC-1 possesses an ortho-hydroxy N-acylhydrazone moiety, which is critical for its function as it acts as a high-affinity chelator for zinc.[1][2][8]
The process unfolds as follows:
-
Zinc Sequestration: PAC-1 enters the cell and binds to inhibitory zinc ions complexed with procaspase-3. The PAC-1 and zinc complex has a strong dissociation constant (Kd) of approximately 42 nM.[1][2][3]
-
Relief of Inhibition: By sequestering zinc, PAC-1 relieves the inhibition on procaspase-3.
-
Auto-activation: This relief allows the zymogen to undergo conformational changes and auto-activate into the proteolytically active caspase-3.[1][3]
-
Apoptotic Cascade: The newly formed caspase-3 then proceeds to cleave a multitude of cellular substrates, executing the apoptotic program and leading to programmed cell death.
This mechanism is selective for cancer cells due to their higher intrinsic levels of procaspase-3, creating a larger target pool for PAC-1's action compared to healthy cells.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of PAC-1 Action
The signaling pathway for PAC-1 is direct and focused on the terminal stages of the apoptotic cascade. It effectively bypasses the need for upstream signals from pathways like the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which are often dysregulated in cancer.
Caption: Mechanism of PAC-1 induced procaspase-3 activation.
General Experimental Workflow
The evaluation of a procaspase-3 activating compound like PAC-1 follows a standard preclinical development path, progressing from initial in vitro screening to in vivo efficacy and pharmacokinetic assessments.
Caption: Preclinical to clinical workflow for PAC-1 development.
Quantitative Data Summary
Table 1: In Vitro Activity of PAC-1
| Parameter | Value | Cell Line / System | Reference |
| Procaspase-3 Activation (EC50) | 0.22 µM | In vitro enzyme assay | [5] |
| IC50 (Cell Viability) | 0.35 µM | NCI-H226 (Lung Cancer) | [5] |
| IC50 (Cell Viability) | ~3.5 µM | UACC-62 (Melanoma) | [5] |
| IC50 (Cell Viability) | 3 nM - 1.41 µM | Primary Carcinoma Cells | [5] |
| IC50 (Cell Viability) | > 100 µM | Non-cancerous cells | [9] |
| Zn²⁺ Dissociation Constant (Kd) | ~42 nM | In vitro binding assay | [1][2][3] |
Table 2: Pharmacokinetic Parameters of PAC-1
| Species | Dose & Route | T½ (Half-life) | Cmax | Reference |
| Mouse | N/A | ~25 minutes | N/A | [4] |
| Dog | 1.0 mg/kg (IV) | 3.1 ± 0.7 hours | 2.8 ± 0.6 µM | [10] |
| Dog | 1.0 mg/kg (Oral) | 2.1 ± 0.3 hours | 0.5 ± 0.1 µM | [10] |
| Human | 750 mg/day (Oral, multi-dose) | 28.5 hours | N/A |
Table 3: In Vivo Efficacy of PAC-1 in Mouse Xenograft Models
| Cancer Type | Cell Line | Treatment Regimen | Key Outcome | Reference |
| Renal Cancer | ACHN | 5 mg cholesterol pellet implant | Significant retardation of tumor growth (p < 0.005) | [2] |
| Lung Cancer | NCI-H226 | Oral gavage (daily for 21 days) | Dose-dependent retardation of tumor growth (p < 0.001) | [2] |
| Colorectal Cancer | N/A | N/A | Inhibition of tumor growth | [8] |
The Case for Deuterated PAC-1 Analogs
While PAC-1 has shown considerable promise, its pharmacokinetic profile, particularly its relatively short half-life in preclinical rodent models, suggests that there is an opportunity for optimization.[4] One established strategy in medicinal chemistry to improve metabolic stability is selective deuteration.
The Deuterium (B1214612) Kinetic Isotope Effect (KIE): Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. This makes the carbon-deuterium (C-D) bond approximately 6-9 times stronger than a carbon-hydrogen (C-H) bond. Many drugs are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step.
By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolism at that position can be significantly slowed. This phenomenon is known as the deuterium kinetic isotope effect.
Potential Advantages for a Deuterated PAC-1:
-
Increased Half-Life: By retarding metabolic breakdown, a deuterated analog of PAC-1 could exhibit a longer plasma half-life.
-
Enhanced Drug Exposure (AUC): A slower clearance rate would lead to a greater Area Under the Curve (AUC), meaning the body is exposed to a therapeutic concentration of the drug for a longer period.
-
Improved Therapeutic Profile: This could potentially allow for less frequent dosing, improved patient compliance, and a more consistent therapeutic effect.
-
Reduced Metabolite Load: Deuteration can decrease the formation of certain metabolites, which may reduce the potential for off-target effects or toxicity.
While, to date, no specific data on deuterated PAC-1 analogs have been published in peer-reviewed literature, the successful application of this strategy to other drugs, such as the FDA-approved deutetrabenazine, provides a strong rationale for pursuing this approach with PAC-1.
Experimental Protocols
Protocol 1: In Vitro Procaspase-3 Activation Assay (Colorimetric)
This protocol is for determining the ability of a compound to activate procaspase-3 in a cell-free system or in cell lysates.
Materials:
-
Purified recombinant procaspase-3
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, 10% glycerol, pH 7.4)
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 10% sucrose, 0.1% CHAPS, pH 7.2)
-
Caspase-3 Substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide)
-
Test compound (e.g., PAC-1) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation (if applicable): a. Culture cancer cells (e.g., 1-5 x 10⁶) and induce apoptosis if using as a positive control. Pellet cells by centrifugation (e.g., 600 x g for 5 min). b. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. c. Incubate on ice for 10 minutes. d. Centrifuge at 10,000 x g for 1 minute to pellet debris. The supernatant is the cell lysate. Determine protein concentration (e.g., via BCA assay).
-
Assay Setup: a. In a 96-well plate, add 50 µL of Assay Buffer to each well. b. Add 50 µL of cell lysate (containing 50-200 µg of protein) or a solution of purified procaspase-3 to each well. c. Add 2 µL of the test compound at various concentrations (or vehicle control).
-
Reaction Initiation and Incubation: a. Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM). b. Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: a. Measure the absorbance at 405 nm using a microplate reader. b. The fold-increase in caspase-3 activity can be determined by comparing the absorbance readings of the compound-treated samples to the vehicle control.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PAC-1 in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old)
-
Cancer cell line (e.g., NCI-H226)
-
Sterile PBS and/or Matrigel
-
Test compound (PAC-1) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: a. Culture cancer cells to ~80% confluency. Harvest, wash, and resuspend cells in sterile PBS (or a 1:1 mixture with Matrigel) at a concentration of 1-10 x 10⁶ cells per 100-200 µL. b. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor mice regularly for tumor formation. b. Once tumors reach a palpable, pre-determined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated as (Length x Width²)/2.
-
Treatment Administration: a. Administer PAC-1 or vehicle control to the respective groups via the planned route (e.g., oral gavage) and schedule (e.g., daily for 21 days). b. Monitor animal health and body weight 2-3 times per week as an indicator of toxicity.
-
Efficacy Evaluation: a. Measure tumor volume with calipers 2-3 times per week. b. At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. c. Efficacy is determined by comparing the mean tumor volume and weight between the treated and control groups. Tumor Growth Inhibition (TGI) can be calculated.
Protocol 3: Pharmacokinetic (PK) Study in Mice
This protocol describes a typical single-dose PK study in mice following oral administration.
Materials:
-
Male or female mice (e.g., C57BL/6)
-
PAC-1 formulated for oral gavage
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: a. Fast mice overnight (with access to water) prior to dosing. b. Administer a single dose of the PAC-1 formulation via oral gavage.
-
Blood Sampling: a. Collect blood samples (serial or terminal) at predetermined time points. A typical schedule for oral dosing includes: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose. b. Collect approximately 50-100 µL of blood from each mouse at each time point (e.g., via tail vein or saphenous vein).
-
Plasma Preparation: a. Immediately place blood samples into heparinized tubes on ice. b. Centrifuge the blood at ~2,000 x g for 10 minutes at 4°C to separate the plasma. c. Transfer the plasma supernatant to a new, clean tube and store at -80°C until analysis.
-
Bioanalysis: a. Determine the concentration of PAC-1 in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: a. Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (elimination half-life).
Conclusion
PAC-1 represents a validated and promising strategy for cancer therapy through the direct activation of procaspase-3. Its unique, zinc-chelation-based mechanism allows it to induce apoptosis in cancer cells that are resistant to conventional upstream-acting agents. Foundational research has established its efficacy in preclinical models and an acceptable safety profile in early clinical trials. The logical next step in the evolution of this compound is the development of analogs with improved pharmacokinetic properties. Selective deuteration stands out as a scientifically sound and proven strategy to enhance metabolic stability, potentially leading to a more robust and effective second-generation therapeutic. The protocols and data presented herein provide a comprehensive guide for researchers dedicated to advancing this important class of anti-cancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 5. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Procaspase-Activating Compound-1 Synergizes with TRAIL to Induce Apoptosis in Established Granulosa Cell Tumor Cell Line (KGN) and Explanted Patient Granulosa Cell Tumor Cells In Vitro [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of PAC-1 in Plasma using PAC-1-d8 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-1 is a first-in-class small molecule activator of procaspase-3, which induces apoptosis in cancer cells.[1][2] Procaspase-3 levels are often elevated in malignant tissues, making PAC-1 a promising candidate for targeted cancer therapy.[3][4] To support preclinical and clinical development of PAC-1, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of PAC-1 in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with its stable isotope-labeled analog, PAC-1-d8, as an internal standard (IS).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[5][6] It effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision of the analytical method.[7] This application note is intended to guide researchers in the implementation of a validated LC-MS/MS method for the pharmacokinetic and toxicokinetic assessment of PAC-1.
Signaling Pathway of PAC-1
PAC-1's mechanism of action involves the activation of the apoptotic pathway through the direct activation of procaspase-3.[3][8] In cancer cells, procaspase-3 is often sequestered and inhibited by zinc ions.[3][4] PAC-1 acts as a zinc chelator, removing the inhibitory zinc from procaspase-3.[3] This removal allows procaspase-3 to undergo auto-activation to its active form, caspase-3.[3][4] Caspase-3 is a key executioner caspase that cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis and ultimately, cell death.[1]
Experimental Protocols
This protocol describes a method for the quantification of PAC-1 in plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
Materials and Reagents
-
PAC-1 reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of PAC-1 and this compound and dissolve in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the PAC-1 primary stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture to obtain a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, QC samples, and unknown study samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, add 5 µL of the corresponding PAC-1 working standard solution. For blank and unknown samples, add 5 µL of 50:50 (v/v) methanol:water.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank. To the blank, add 10 µL of 50:50 (v/v) methanol:water.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Proposed MRM Transitions for PAC-1 and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| PAC-1 | 393.2 | 91.1 (benzyl fragment) | 135.1 (piperazine fragment) |
| This compound | 401.2 | 91.1 (benzyl fragment) | 143.1 (deuterated piperazine (B1678402) fragment) |
Note: The fragmentation of the deuterated internal standard should be confirmed experimentally. The benzyl (B1604629) fragment is not expected to contain any deuterium (B1214612) atoms, hence the same product ion as the analyte. The piperazine fragment, however, would carry the deuterium labels.
Experimental Workflow
The overall workflow for the quantitative analysis of PAC-1 in plasma using this compound as an internal standard is depicted below.
Quantitative Data
The following tables present example data from a method validation study. The acceptance criteria are based on the FDA's guidance for bioanalytical method validation.
Table 2: Calibration Curve Data
A typical calibration curve for PAC-1 in plasma would range from 1 to 1000 ng/mL. The curve should be linear with a correlation coefficient (r²) of ≥ 0.99.
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 10.2 | 102.0 |
| 50.0 | 48.5 | 97.0 |
| 100 | 103 | 103.0 |
| 500 | 490 | 98.0 |
| 800 | 816 | 102.0 |
| 1000 | 990 | 99.0 |
Table 3: Accuracy and Precision of Quality Control Samples
The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV) should not exceed 15% (20% for LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (CV%) (n=6) | Inter-day Accuracy (%) (3 runs) | Inter-day Precision (CV%) (3 runs) |
| LLOQ | 1.00 | 105.2 | 8.5 | 103.8 | 9.2 |
| LQC | 3.00 | 98.7 | 6.2 | 101.5 | 7.1 |
| MQC | 75.0 | 102.4 | 4.1 | 100.9 | 5.5 |
| HQC | 750 | 99.5 | 3.5 | 98.9 | 4.3 |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of PAC-1 in plasma. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring high-quality data for pharmacokinetic and other drug development studies. The provided protocol and performance data serve as a comprehensive guide for researchers and scientists working on the development of PAC-1. Method validation should always be performed according to the latest regulatory guidelines to ensure data integrity and acceptance.
References
- 1. moh.gov.bw [moh.gov.bw]
- 2. researchgate.net [researchgate.net]
- 3. nalam.ca [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of PAC-1 using PAC-1-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-1 is a first-in-class, small molecule procaspase-3 activator that has shown promise as an anticancer agent.[1] Its mechanism of action involves the chelation of inhibitory zinc ions, which allows for the autoactivation of procaspase-3 to the executioner caspase-3, thereby inducing apoptosis in cancer cells where procaspase-3 is often upregulated.[2][3] To support preclinical and clinical development, a robust and reliable bioanalytical method is essential for the quantitative analysis of PAC-1 in biological matrices. This document provides a detailed protocol for the determination of PAC-1 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, PAC-1-d8. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and potential matrix effects, ensuring high accuracy and precision.[4]
Signaling Pathway of PAC-1
The pro-apoptotic activity of PAC-1 is initiated by its ability to sequester intracellular zinc ions (Zn²⁺). In many cancer cells, elevated levels of labile zinc inhibit the activity of procaspase-3, preventing its conversion to the active form, caspase-3. PAC-1, with its ortho-hydroxy N-acyl hydrazone moiety, acts as a potent zinc chelator. By binding to and reducing the concentration of free zinc, PAC-1 relieves the inhibition of procaspase-3, leading to its auto-catalytic activation into caspase-3. Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, culminating in the execution of the apoptotic program.[3]
Experimental Protocol: Quantitative Analysis of PAC-1 in Plasma
This protocol describes a validated method for the quantification of PAC-1 in plasma samples using LC-MS/MS with this compound as an internal standard (IS).
Materials and Reagents
-
PAC-1 (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Control plasma (e.g., human, rat, dog)
-
Oasis HLB 96-well µElution plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Sample Preparation: Solid-Phase Extraction (SPE)
A generic 3-step SPE protocol using Oasis HLB plates is recommended for its simplicity and efficiency in removing phospholipids (B1166683) and other matrix interferences.
-
Pre-treatment: Thaw plasma samples at room temperature. To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized). Vortex for 10 seconds.
-
Load: Load the pre-treated plasma sample directly onto the Oasis HLB 96-well µElution plate.
-
Wash: Wash the wells with 200 µL of 5% methanol in water to remove polar interferences.
-
Elute: Elute PAC-1 and this compound with 2 x 50 µL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry (MS) Parameters
The following mass transitions should be optimized for the specific instrument used. The values provided are theoretical and based on the structure of PAC-1.
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (Q1) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Source Temperature | To be optimized |
Note: The product ion m/z 134.1 corresponds to the fragmentation of the benzylpiperazine moiety.
Data Presentation
The following tables summarize the expected performance characteristics of the bioanalytical method, based on FDA and EMA guidelines for method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | r² |
| PAC-1 | Plasma | 1 - 1000 | Linear, 1/x² | >0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤20% | ±20% | ≤20% | ±20% |
| Low | 3 | ≤15% | ±15% | ≤15% | ±15% |
| Medium | 100 | ≤15% | ±15% | ≤15% | ±15% |
| High | 800 | ≤15% | ±15% | ≤15% | ±15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | Consistent and reproducible | Within ±15% |
| High | 800 | Consistent and reproducible | Within ±15% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantitative analysis of PAC-1 in plasma samples.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of PAC-1 in plasma. This method is suitable for supporting pharmacokinetic studies throughout the drug development pipeline. Adherence to established bioanalytical method validation guidelines is crucial to ensure the generation of high-quality data for regulatory submissions.
References
Application Notes and Protocols for In Vivo Dosing and Administration of PAC-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-1 (Procaspase Activating Compound 1) is a small molecule that has garnered significant interest in oncology research for its unique mechanism of selectively inducing apoptosis in cancer cells.[1] PAC-1 functions by activating procaspase-3, a key executioner enzyme in the apoptotic pathway that is often found in elevated levels within tumor cells compared to healthy tissues.[1][2][3] This document provides detailed application notes and protocols for the in vivo dosing and administration of PAC-1 in animal models, based on findings from various preclinical studies.
Mechanism of Action
PAC-1's primary mechanism of action involves the chelation of inhibitory zinc ions from procaspase-3.[4] In healthy cells, procaspase-3 is kept in an inactive state, partly through inhibition by zinc. By sequestering these zinc ions, PAC-1 facilitates a conformational change in procaspase-3, leading to its auto-activation into the active form, caspase-3.[4] Activated caspase-3 then initiates a cascade of proteolytic events, culminating in programmed cell death, or apoptosis. This targeted activation in cells with high procaspase-3 levels provides a therapeutic window for selectively eliminating cancer cells.
Signaling Pathway of PAC-1
The following diagram illustrates the signaling pathway of PAC-1 in inducing apoptosis.
Caption: PAC-1 chelates inhibitory zinc, leading to procaspase-3 activation and apoptosis.
In Vivo Dosing and Administration Data
The following tables summarize quantitative data from various animal studies investigating PAC-1.
Table 1: PAC-1 Dosing in Murine Models
| Animal Model | Cancer Type | Administration Route | Dosage | Vehicle | Study Duration | Key Outcomes |
| Athymic BALB/c Nude Mice | Renal Cancer (ACHN xenograft) | Subcutaneous pellet | 5 mg | Cholesterol | Not specified | Significant inhibition of tumor growth.[5] |
| Athymic BALB/c Nude Mice | Lung Cancer (NCI-H226 xenograft) | Oral gavage | 50 or 100 mg/kg, daily | Not specified | 21 days | Dose-dependent retardation of tumor growth.[5][6] |
| C57BL/6 Mice | Neuroblastoma | Not specified | 50 µM (for BBB permeability test) | Not specified | 30 minutes | PAC-1 crosses the blood-brain barrier.[3] |
Table 2: PAC-1 Dosing in Canine Models
| Animal Model | Condition | Administration Route | Dosage | Vehicle | Study Duration | Key Outcomes |
| Healthy Hound Dogs | Pharmacokinetic study | Intravenous (bolus) | 1.0 mg/kg | 2-hydroxypropyl-β-cyclodextrin in sterile water | Single dose | Characterization of pharmacokinetic profile. |
| Healthy Hound Dogs | Pharmacokinetic study | Oral (slurry) | 1.0 mg/kg | 2-hydroxypropyl-β-cyclodextrin in sterile water | Single dose | Low and variable oral bioavailability (17.8 ± 9.5%).[7] |
| Healthy Hound Dogs | Pharmacokinetic study | Intravenous (Constant Rate Infusion) | Loading and maintenance doses to achieve ≥10 µM plasma concentration | Not specified | 24 or 48 hours | Maintained cytotoxic concentrations safely.[7] |
| Pet Dogs | Lymphoma | Not specified (with doxorubicin) | Not specified | Not specified | Not specified | Tumor reduction in 4 of 4 dogs. |
| Pet Dogs | Osteosarcoma | Not specified (with doxorubicin) | Not specified | Not specified | Not specified | Tumor reduction in 3 of 6 dogs. |
| Pet Dogs | Glioma | Oral (daily) | Not specified (with temozolomide (B1682018) and radiation) | Not specified | Not specified | Well-tolerated and good response to therapy. |
| Pet Dogs | Meningioma | Oral | Not specified (with hydroxyurea) | Not specified | 28 days | Investigating safety and anticancer activity.[8] |
Table 3: S-PAC-1 (PAC-1 Derivative) Dosing in Canine Models
| Animal Model | Cancer Type | Administration Route | Dosage | Key Outcomes |
| Pet Dogs | Lymphoma | Not specified | Low doses | Tumor regression in 1/6 dogs; disease stabilization in 3/6 dogs.[1] |
Experimental Protocols
Protocol 1: Oral Administration of PAC-1 in a Mouse Xenograft Model
This protocol is a generalized procedure based on studies using oral gavage for PAC-1 administration in mice with subcutaneous tumors.[6]
Materials:
-
PAC-1
-
Vehicle (e.g., lipid-based formulation)
-
Appropriate mouse strain for xenograft (e.g., athymic nude mice)
-
Human cancer cell line (e.g., NCI-H226)
-
Matrigel (optional, for cell injection)
-
Oral gavage needles
-
Syringes
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 30 mm²), randomize mice into treatment and control groups.[6]
-
-
PAC-1 Formulation:
-
Prepare the PAC-1 formulation in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose).
-
-
Administration:
-
Administer the PAC-1 formulation or vehicle control to the respective groups via oral gavage once daily.
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor animal body weight and general health status throughout the study.
-
-
Endpoint:
Protocol 2: Intravenous Administration of PAC-1 in a Canine Pharmacokinetic Study
This protocol is a generalized procedure based on pharmacokinetic studies of PAC-1 in healthy dogs.[9]
Materials:
-
PAC-1
-
Vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin in sterile water)
-
Healthy dogs (e.g., hound dogs)
-
IV catheters and infusion equipment
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Acclimate the dogs to the study environment.
-
Place an IV catheter for drug administration and another for blood sampling if necessary.
-
-
PAC-1 Formulation:
-
Dissolve PAC-1 in the vehicle to the final concentration for a 1.0 mg/kg dose.[9]
-
-
Administration:
-
Administer the PAC-1 solution as a 10-minute intravenous bolus.[9]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 10, 20, 30, 40, 60, 120, 240, 480, 720 minutes, and 24 hours post-administration).[9]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma concentrations of PAC-1 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, AUC).
-
Experimental Workflow Diagram
The following diagram provides a general workflow for an in vivo animal study with PAC-1.
Caption: A general workflow for in vivo PAC-1 animal studies.
Conclusion
PAC-1 continues to be a promising anti-cancer agent with a unique, targeted mechanism of action. The protocols and data presented here provide a comprehensive guide for researchers planning in vivo studies with this compound. Careful consideration of the animal model, tumor type, administration route, and vehicle is crucial for obtaining reliable and reproducible results. Further research will continue to refine the optimal dosing strategies for PAC-1, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. allfordrugs.com [allfordrugs.com]
- 2. PAC-1 Human Brain Cancer Trial Extended - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 3. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Canine Preclinical Assessment of a Non-Toxic Procaspase-3-Activating Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1, a preferential small molecule activator of procaspase-3, in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vetmed.illinois.edu [vetmed.illinois.edu]
- 9. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAC-1-d8 Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-1 is a procaspase-activating compound that has shown promise in cancer therapy by inducing apoptosis. Accurate quantification of PAC-1 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. The use of a stable isotope-labeled internal standard, such as PAC-1-d8, is the gold standard for quantitative mass spectrometry assays, as it effectively corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
This document provides detailed protocols for the preparation of samples for the quantitative analysis of PAC-1 using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary method detailed is protein precipitation, a rapid and effective technique for sample cleanup in plasma. An alternative solid-phase extraction (SPE) protocol is also presented for situations requiring more rigorous sample purification.
Experimental Protocols
Method 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis of plasma samples. It is based on the principle of removing proteins by precipitation with an organic solvent, followed by analysis of the supernatant.
Materials:
-
Blank plasma (Human, Rat, etc.)
-
PAC-1 analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ammonium acetate (B1210297), analytical grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of 14,000 x g
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of PAC-1 and this compound in methanol.
-
From the stock solutions, prepare working solutions of PAC-1 for calibration standards and quality control (QC) samples by serial dilution in 50:50 (v/v) acetonitrile:water.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
-
Sample Spiking:
-
For calibration standards and QC samples, spike 5 µL of the respective PAC-1 working solutions into 45 µL of blank plasma in microcentrifuge tubes.
-
For study samples, use 50 µL of the collected plasma.
-
-
Internal Standard Addition:
-
To all samples (calibration standards, QCs, and study samples), add 5 µL of the this compound internal standard working solution.
-
-
Protein Precipitation:
-
Add 150 µL of acetonitrile to each tube.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
-
Method 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation and can be beneficial for reducing matrix effects and improving sensitivity. A reversed-phase SPE cartridge is suitable for the extraction of PAC-1.
Materials:
-
In addition to the materials for protein precipitation:
-
Reversed-phase SPE cartridges (e.g., C18, 30 mg/1 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Spike plasma samples with PAC-1 (for calibration and QC) and this compound as described in the protein precipitation protocol.
-
Dilute the 50 µL plasma sample with 200 µL of 4% phosphoric acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute PAC-1 and this compound from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of PAC-1 and this compound. Optimization will be required for specific instrumentation.
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition PAC-1 | m/z 393.2 → 134.1 (example, requires optimization) |
| MRM Transition this compound | m/z 401.2 → 134.1 (example, requires optimization) |
Data Presentation
The following tables summarize the expected performance characteristics of a validated bioanalytical method for a PAC-1 analogue, which can be used as a benchmark for the PAC-1/PAC-1-d8 assay.[1]
Table 1: Calibration Curve Performance
| Parameter | Result |
| Linearity Range | 30 - 6000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 30 | < 15% | < 15% | ± 20% |
| Low | 60 | < 15% | < 15% | ± 15% |
| Medium | 600 | < 15% | < 15% | ± 15% |
| High | 4800 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 60 | 98.7 - 104.1 | 95.2 - 103.5 |
| Medium | 600 | 99.1 - 102.8 | 96.8 - 104.2 |
| High | 4800 | 99.5 - 103.4 | 97.5 - 102.9 |
Visualizations
Caption: Workflow for this compound sample preparation using protein precipitation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of PAC-1 in biological matrices. The protein precipitation protocol is a rapid and simple procedure suitable for high-throughput analysis, while solid-phase extraction offers a more comprehensive cleanup when required. The provided method parameters and performance characteristics serve as a strong foundation for the development and validation of a bioanalytical method for PAC-1 in a research or drug development setting.
References
Application of PAC-1-d8 in Drug Metabolism Studies: A Detailed Guide for Researchers
Abstract
Procaspase-activating compound 1 (PAC-1) is a promising small molecule anticancer agent that induces apoptosis by activating procaspase-3.[1] Understanding its metabolic fate and pharmacokinetic profile is crucial for its clinical development. PAC-1-d8, a stable isotope-labeled analog of PAC-1, serves as an invaluable tool for these studies. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo drug metabolism research, with a focus on quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).
Introduction
The study of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of pharmaceutical development. Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in quantitative bioanalysis.[2][3] Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation and chromatographic separation, which corrects for variability and enhances the accuracy and precision of quantification.[4]
PAC-1 undergoes several metabolic transformations in vivo. Studies in rats have identified phase I metabolic pathways including debenzylation, dihydrodiol formation, and hydroxylation, as well as phase II glucuronide conjugates of both PAC-1 and its hydroxylated metabolites.[5] this compound is an essential tool for accurately quantifying PAC-1 and its metabolites in various biological matrices.
Key Applications of this compound
-
Internal Standard for Quantitative Bioanalysis: this compound is the ideal internal standard for LC-MS/MS methods to quantify PAC-1 in plasma, serum, and tissue homogenates. Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the unlabeled PAC-1, while its co-elution ensures reliable correction for matrix effects and other sources of analytical variability.[2]
-
In Vitro Metabolism Studies: this compound can be used to spike samples in experiments with liver microsomes or hepatocytes to accurately determine the rate of PAC-1 metabolism and the formation of its various metabolites.
-
Pharmacokinetic (PK) Studies: In animal and human PK studies, this compound is added to collected samples during processing to enable precise measurement of PAC-1 concentrations over time, which is critical for determining key PK parameters.[6][7]
Data Presentation: Pharmacokinetic Parameters of PAC-1
The following tables summarize key pharmacokinetic and analytical parameters for PAC-1, which are essential for designing and interpreting metabolism studies.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 17.8 ± 9.5% | Dog | [7][8] |
| Elimination Half-life (t½) | 28.5 hours (after multi-dosing) | Human | [9] |
| Recommended Phase 2 Dose | 750 mg/day | Human | [9] |
Table 1: Pharmacokinetic Parameters of PAC-1 in Preclinical and Clinical Studies.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |
| PAC-1 | 393 | 189 | Protonated molecule [M+H]⁺ | [7] |
| This compound | 401 | 197 | Deuterated internal standard [M+H]⁺ | [7] |
Table 2: Mass Spectrometry Parameters for the Quantification of PAC-1 using this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolism of PAC-1 in Human Liver Microsomes
Objective: To determine the metabolic stability of PAC-1 and identify its primary metabolites using human liver microsomes, with this compound as the internal standard for accurate quantification.
Materials:
-
PAC-1
-
This compound (for internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Purified water
Experimental Workflow:
Caption: Workflow for in vitro metabolism of PAC-1.
Procedure:
-
Prepare a 1 mM stock solution of PAC-1 in DMSO.
-
In a microcentrifuge tube, combine 5 µL of the 1 mM PAC-1 stock, 470 µL of 0.1 M phosphate buffer (pH 7.4), and 25 µL of human liver microsomes (20 mg/mL stock). This results in a final PAC-1 concentration of 10 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing 100 ng/mL of this compound (internal standard).
-
Vortex the samples for 1 minute and then centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method with the mass transitions specified in Table 2.
-
Calculate the percentage of PAC-1 remaining at each time point relative to the 0-minute sample to determine the metabolic half-life.
Protocol 2: Pharmacokinetic Study of PAC-1 in Rodents
Objective: To determine the pharmacokinetic profile of PAC-1 in rats following oral administration, using this compound as an internal standard for quantification in plasma.
Materials:
-
PAC-1 formulated for oral gavage
-
This compound stock solution (for internal standard)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
K2-EDTA collection tubes
-
Acetonitrile (ACN)
-
Formic Acid (FA)
Experimental Workflow:
Caption: Workflow for a rodent pharmacokinetic study of PAC-1.
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer PAC-1 via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (~200 µL) via the tail vein into K2-EDTA tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing 100 ng/mL of this compound to precipitate proteins and serve as the internal standard.
-
Vortex for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Quantify PAC-1 concentrations using a calibration curve prepared in blank rat plasma.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Signaling Pathway of PAC-1 Action
PAC-1's mechanism of action involves the activation of procaspase-3, a key executioner caspase in the apoptotic pathway. This activation is achieved by chelating inhibitory zinc ions, leading to a conformational change in procaspase-3 and its subsequent auto-activation to caspase-3.
Caption: Mechanism of PAC-1-induced apoptosis.
Conclusion
This compound is an indispensable tool for the rigorous investigation of PAC-1's drug metabolism and pharmacokinetic properties. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for advancing the clinical development of PAC-1 as a novel anticancer therapeutic. The protocols provided herein offer a robust framework for researchers to conduct these critical studies.
References
- 1. lcms.cz [lcms.cz]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the in vivo and in vitro metabolic profile of PAC-1 using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PAC-1 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-1 is a novel small molecule that has garnered significant attention in cancer research due to its unique mechanism of inducing apoptosis. Unlike many chemotherapeutic agents that trigger apoptosis through upstream signaling pathways, PAC-1 acts as a direct activator of procaspase-3, the inactive zymogen of the key executioner caspase-3.[1][2] Elevated levels of procaspase-3 are a characteristic feature of many cancer cells, making PAC-1 a promising candidate for targeted cancer therapy.[1][3]
The mechanism of PAC-1-induced apoptosis hinges on its ability to chelate intracellular zinc ions (Zn²⁺).[1][4] Zinc has been identified as an endogenous inhibitor of procaspase-3 activation. By sequestering these inhibitory zinc ions, PAC-1 facilitates the conformational changes required for the auto-activation of procaspase-3 into its active form, caspase-3.[1] Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]
Accurate and reliable measurement of PAC-1 induced apoptosis is crucial for evaluating its efficacy and understanding its mechanism of action in various cancer models. This document provides detailed protocols for three widely used cell-based assays to quantify apoptosis following PAC-1 treatment: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assay, and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
PAC-1 Signaling Pathway
The signaling pathway for PAC-1-induced apoptosis is direct and circumvents many of the upstream apoptotic signaling cascades. The core mechanism is the activation of procaspase-3.
References
- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Procaspase-3 Activation by PAC-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the activation of procaspase-3 by the procaspase-activating compound 1 (PAC-1). This document includes the mechanism of action, detailed experimental protocols for in vitro and cell-based assays, and quantitative data for reference.
Introduction
Procaspase-3 is the inactive zymogen of caspase-3, a critical executioner caspase in the apoptotic pathway. In many cancer cells, procaspase-3 is overexpressed but the apoptotic signaling cascade is inhibited, preventing its activation. PAC-1 is a small molecule that directly activates procaspase-3, representing a promising therapeutic strategy for inducing apoptosis in cancer cells.[1][2] The primary mechanism of PAC-1-mediated procaspase-3 activation involves the chelation of inhibitory zinc ions, which allows for the auto-activation of procaspase-3 to its active form, caspase-3.[1][3][4]
Mechanism of Action of PAC-1
Procaspase-3 activity is endogenously regulated by zinc ions, which act as an inhibitor.[1][5] PAC-1 possesses a high affinity for zinc, with a dissociation constant (Kd) of approximately 42-52 nM.[2][3][5] By sequestering these inhibitory zinc ions, PAC-1 relieves the inhibition on procaspase-3, enabling it to undergo auto-catalytic cleavage and activation into mature caspase-3.[1][3] This activated caspase-3 can then cleave a multitude of cellular substrates, leading to the execution of apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative values for PAC-1 activity from published studies.
Table 1: In Vitro Activity of PAC-1
| Parameter | Value | Reference |
| EC50 for Procaspase-3 Activation | 0.22 µM | [4][6] |
| EC50 for Procaspase-7 Activation | 4.5 µM | [4][6] |
| Dissociation Constant (Kd) for Zinc | ~42 nM | [1][2][3] |
Table 2: Cellular Activity of PAC-1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| NCI-H226 | Lung Cancer | ~0.35 | [4][6] |
| UACC-62 | Melanoma | ~3.5 | [4] |
| Primary Cancerous Cells | Various | 0.003 - 1.41 | [6] |
| Adjacent Noncancerous Cells | Various | 5.02 - 9.98 | [6] |
Experimental Protocols
Protocol 1: In Vitro Procaspase-3 Activation Assay (Colorimetric/Fluorometric)
This protocol measures the enzymatic activity of caspase-3 following the activation of procaspase-3 by PAC-1.
Materials:
-
Purified recombinant human procaspase-3
-
PAC-1
-
Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
Caspase-3 Substrate:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm or fluorescence (Excitation: 380 nm, Emission: 420-460 nm)[4][7]
Procedure:
-
Preparation:
-
Reaction Setup:
-
In a 96-well plate, add 90 µL of the diluted procaspase-3 solution to each well.[4]
-
Add 10 µL of the PAC-1 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a specified period (e.g., 12 hours) to allow for procaspase-3 activation.[4]
-
-
Substrate Addition and Measurement:
-
Prepare a 2 mM solution of the caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AMC) in Caspase Assay Buffer.[4]
-
Add 10 µL of the substrate solution to each well.[4]
-
Immediately begin reading the plate in a microplate reader. For Ac-DEVD-pNA, measure absorbance at 405 nm. For Ac-DEVD-AMC, measure fluorescence at the appropriate wavelengths.[4][7]
-
Take readings every 2 minutes for at least 2 hours.[4]
-
-
Data Analysis:
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the absorbance/fluorescence versus time plot.
-
Calculate the relative increase in activation compared to the untreated control wells.[4]
-
Plot the activation rates against the PAC-1 concentrations and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Western Blot Analysis of Procaspase-3 Cleavage
This protocol visualizes the cleavage of procaspase-3 into its active p17 and p12 subunits.
Materials:
-
Purified recombinant human procaspase-3
-
PAC-1
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against caspase-3 (recognizing both procaspase-3 and the cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
In Vitro Reaction:
-
Set up reactions as described in Protocol 1 (steps 1 and 2), but on a larger scale to have enough protein for the gel.
-
At various time points, stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the bands corresponding to full-length procaspase-3 (~32 kDa) and the cleaved p17 subunit. A decrease in the procaspase-3 band and an increase in the p17 band indicate activation.
-
Protocol 3: Cellular Assay for PAC-1 Induced Apoptosis and Caspase-3 Activation
This protocol assesses the effect of PAC-1 on cancer cells in culture.
Materials:
-
Complete cell culture medium
-
PAC-1
-
96-well plates
-
For Cell Viability: MTS/PMS CellTiter 96 AQueous One Solution Cell Proliferation Assay or Sulforhodamine B (SRB) assay kit.[4][5]
-
For Western Blot: Cell lysis buffer, and materials listed in Protocol 2.
Procedure:
A. Cell Viability Assay:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PAC-1 concentrations for a specified duration (e.g., 72 hours).[4][5]
-
Viability Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against PAC-1 concentration to determine the IC50 value.
B. Western Blot for Cleaved Caspase-3 in Cells:
-
Cell Seeding and Treatment: Seed cells in larger plates (e.g., 6-well plates) and treat with PAC-1 for various time points.
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in Protocol 2, using an antibody specific for cleaved caspase-3.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Analyze the increase in the cleaved caspase-3 band in PAC-1 treated cells compared to controls.
-
References
- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: PAC-1-d8 in Combination with Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAC-1, and its deuterated analogue PAC-1-d8, represent a promising class of small molecules in oncology research. PAC-1 directly activates procaspase-3, an inactive zymogen, to its active form, caspase-3, a key executioner of apoptosis.[1][2] Many cancer cells overexpress procaspase-3, making PAC-1 a targeted agent that can selectively induce apoptosis in malignant cells.[2][3] this compound is the deuterium-labeled version of PAC-1, often utilized as a tracer in research settings for pharmacokinetic and metabolic analyses. This document provides detailed application notes and protocols for the use of this compound in combination with other anticancer agents, focusing on synergistic interactions and the methodologies to evaluate them.
Mechanism of Action
PAC-1's primary mechanism of action involves the chelation of inhibitory zinc ions from procaspase-3.[2] This sequestration of zinc relieves the inhibition of procaspase-3, allowing it to undergo auto-activation to caspase-3.[2] Activated caspase-3 then initiates a cascade of downstream events, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. The overexpression of procaspase-3 in various tumor types provides a therapeutic window for PAC-1, allowing for selective targeting of cancer cells.
Signaling Pathway of this compound
Caption: Mechanism of this compound action in cancer cells.
Combination Therapy Rationale
The induction of apoptosis by this compound can be synergistic with conventional chemotherapeutics that also function by promoting programmed cell death. By directly activating the executioner caspase, PAC-1 can lower the apoptotic threshold, thereby enhancing the efficacy of other anticancer agents. This has been demonstrated in combination with DNA damaging agents like temozolomide (B1682018) and topoisomerase inhibitors like doxorubicin (B1662922).[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of PAC-1 in combination with other anticancer agents.
Table 1: In Vitro Efficacy of PAC-1 in Combination with Temozolomide (TMZ) in Glioma Cell Lines
| Cell Line | Combination Index (CI) Value* | Observations | Reference |
| U87 (human) | < 1 (Synergistic) | Increased apoptotic death compared to single agents. | [4] |
| D54 (human) | < 1 (Synergistic) | Enhanced cell death at various concentrations. | [4] |
| 9L (rat) | < 1 (Synergistic) | Significant increase in apoptosis and reduced clonogenic survival. | [4] |
*CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of PAC-1 and Temozolomide (TMZ) in Rodent Glioma Models
| Animal Model | Treatment Group | Median Survival (days) | p-value | Reference |
| Syngeneic 9L rat glioma | Control | ~21 | - | [1] |
| PAC-1 (50 mg/kg, oral) | ~23 | >0.05 vs Control | [1] | |
| TMZ (50 mg/kg, oral) | ~25 | <0.05 vs Control | [1] | |
| PAC-1 + TMZ | 28 | <0.0001 vs Control, =0.007 vs TMZ | [1] | |
| Murine intracranial xenograft (020913) | Control | 74 | - | [1] |
| PAC-1 (50 mg/kg, oral) | 91 | =0.034 vs Control | [1] | |
| TMZ (50 mg/kg, oral) | 142 | <0.0001 vs Control | [1] | |
| PAC-1 + TMZ | 205 | <0.0001 vs Control, =0.0027 vs TMZ | [1] |
Table 3: In Vitro Synergy of PAC-1 and Doxorubicin in Cancer Cell Lines
| Cell Line | Cancer Type | Combination Index (CI) Value* | Observations | Reference |
| K7M2 (murine) | Osteosarcoma | < 1 (Synergistic) | Highly synergistic cell death. | [2] |
| HOS (human) | Osteosarcoma | < 1 (Synergistic) | Potent induction of apoptosis. | [2] |
| 143B (human) | Osteosarcoma | < 1 (Synergistic) | Increased caspase-3/7 activity. | [2] |
| EL4 (murine) | Lymphoma | < 1 (Synergistic) | Significant enhancement of doxorubicin-induced cell death. | [2] |
| Daudi (human) | Lymphoma | < 1 (Synergistic) | Near-quantitative cleavage of PARP-1 at low doxorubicin concentrations. | [2] |
| CA46 (human) | Lymphoma | < 1 (Synergistic) | Strong synergy observed in 8x8 matrix screens. | [2] |
*CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Workflow for Combination Studies
Caption: General workflow for evaluating this compound combination therapies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner anticancer agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and partner anticancer agent
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the partner agent.
-
Create a dilution series for each agent. For combination studies, a matrix of concentrations is prepared.
-
-
Treatment:
-
Treat cells with single agents at various concentrations to determine their individual IC50 values.
-
For the combination study, treat cells with a matrix of concentrations of both agents. Include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: Western Blot Analysis of Procaspase-3 Activation and PARP Cleavage
Objective: To investigate the molecular mechanism of apoptosis induction by assessing the cleavage of procaspase-3 and PARP.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-procaspase-3, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells treated with this compound, the partner agent, or the combination for a specified time (e.g., 48 hours).
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the bands corresponding to procaspase-3, cleaved caspase-3, and cleaved PARP. A decrease in the procaspase-3 band and an increase in the cleaved caspase-3 and cleaved PARP bands indicate apoptosis induction.
-
Protocol 3: In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the in vivo efficacy of this compound in combination with a partner anticancer agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD SCID)
-
Cancer cells for implantation
-
This compound and partner anticancer agent formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject cancer cells subcutaneously or orthotopically into the mice.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, partner agent alone, combination).
-
Administer the treatments according to a predetermined schedule and dosage (e.g., PAC-1 at 50 mg/kg, oral, daily).[1]
-
-
Tumor Measurement and Survival Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
Record survival data.
-
-
Pharmacokinetic Analysis (Optional):
-
Collect blood samples at various time points after administration of this compound to analyze its concentration and that of its metabolites.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare tumor growth inhibition between groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Conclusion
This compound, in combination with other anticancer agents, presents a compelling strategy for enhancing therapeutic efficacy by directly targeting the apoptotic machinery in cancer cells. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to design and execute robust preclinical evaluations of this compound-based combination therapies. Careful consideration of experimental design, including appropriate controls and quantitative analysis of synergy, is crucial for advancing this promising therapeutic approach.
References
- 1. Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PAC-1-d8 In Vitro Solubility
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with the procaspase-activating compound, PAC-1-d8, in in vitro settings.
Note: this compound is a deuterated analog of PAC-1. Isotopic labeling with deuterium (B1214612) does not significantly alter the physicochemical properties of the molecule. Therefore, the solubility characteristics and handling procedures for PAC-1 are directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, like its non-deuterated counterpart PAC-1, is a small molecule that activates procaspase-3 to its active form, caspase-3, a critical executioner enzyme in the apoptotic pathway.[1][2] Elevated levels of procaspase-3 are a hallmark of many cancer cells, making it a strategic target for inducing apoptosis selectively in these cells.[2][3] The mechanism of action involves the chelation of inhibitory zinc ions (Zn²⁺).[2][3][4] By sequestering zinc, PAC-1 relieves the zinc-mediated inhibition of procaspase-3, allowing it to auto-activate and trigger the caspase cascade, ultimately leading to programmed cell death.[2][3]
References
Potential off-target effects of PAC-1 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAC-1 in cellular assays. The information is designed to help identify and mitigate potential off-target effects of this procaspase-3 activating compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for PAC-1?
A1: PAC-1's primary on-target mechanism is the activation of procaspase-3. It achieves this by chelating inhibitory zinc (Zn2+) ions that bind to procaspase-3, thereby facilitating its conformational change into the active caspase-3.[1][2] This activation of the key executioner caspase leads to the induction of apoptosis.
Q2: What are the known or potential off-target effects of PAC-1?
A2: The principal off-target effects of PAC-1 stem from its metal-chelating properties. While its primary target is the zinc ion inhibiting procaspase-3, it has the potential to interact with other divalent metal ions, such as iron.[3] This can lead to the modulation of other metalloproteins. Additionally, at high concentrations, PAC-1 has been observed to inhibit caspase-3/procaspase-3 activity.[2] Some derivatives of PAC-1 have been intentionally designed to inhibit kinases, suggesting that the PAC-1 scaffold could have off-target interactions with kinases.
Q3: How can I be sure that the apoptosis I observe is due to procaspase-3 activation and not an off-target effect?
A3: To confirm that the observed apoptosis is on-target, you can perform several control experiments:
-
Use a negative control compound: A structurally similar analog of PAC-1 that lacks the ortho-hydroxy N-acyl hydrazone moiety responsible for zinc chelation (and thus procaspase-3 activation) should be used.[1]
-
Zinc rescue experiment: The addition of exogenous zinc sulfate (B86663) (ZnSO4) should rescue the cells from PAC-1-induced apoptosis by outcompeting PAC-1 for zinc binding.[2]
-
Procaspase-3 knockdown/knockout cells: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate procaspase-3 expression should render the cells resistant to PAC-1-induced apoptosis.
Q4: Can PAC-1 affect other caspases?
A4: Yes, besides procaspase-3, PAC-1 has been shown to activate procaspase-7, although less efficiently (EC50 = 4.5 µM for procaspase-7 vs. 0.22 µM for procaspase-3).[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High cell death in negative control cells (e.g., low procaspase-3 expressing cells) | 1. High concentration of PAC-1 leading to off-target toxicity. 2. Non-specific metal chelation affecting cell viability. | 1. Perform a dose-response curve to determine the optimal concentration of PAC-1. 2. Include a zinc-rescue experiment by co-incubating with ZnSO4. 3. Test a structurally related but inactive control compound. |
| Inconsistent results between experiments | 1. Variability in cellular zinc levels. 2. Degradation of PAC-1 stock solution. | 1. Ensure consistent cell culture conditions, as media composition can influence intracellular zinc. 2. Prepare fresh PAC-1 stock solutions in DMSO and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| No or low apoptosis observed in a cell line expected to be sensitive | 1. Low expression of procaspase-3 in the specific cell line. 2. High intracellular levels of zinc or other metal ions that PAC-1 chelates. | 1. Confirm procaspase-3 expression levels by Western blot or qPCR. 2. Treat cells with a mild zinc chelator like TPEN as a positive control for zinc-dependent effects. |
Quantitative Data Summary
Table 1: PAC-1 In Vitro Activity
| Target | EC50 | Assay Conditions | Reference |
| Procaspase-3 Activation | 0.22 µM | In vitro enzymatic assay | [4] |
| Procaspase-7 Activation | 4.5 µM | In vitro enzymatic assay | [4] |
Table 2: PAC-1 Cellular Activity
| Cell Line | IC50 | Assay Type | Reference |
| NCI-H226 (Lung Cancer) | 0.35 µM | Cell viability assay | [4] |
| Various Cancer Cell Lines | 0.003 - 1.41 µM | Cell viability assay | [4] |
| Adjacent Normal Tissues | 5.02 - 9.98 µM | Cell viability assay | [4] |
Key Experimental Protocols
Protocol 1: Zinc Rescue Assay
Objective: To determine if the cellular effects of PAC-1 are due to its zinc chelation activity.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of PAC-1.
-
Prepare a stock solution of zinc sulfate (ZnSO4).
-
Treat cells with PAC-1 alone or in combination with a fixed concentration of ZnSO4 (e.g., 100 µM). Include a vehicle control (DMSO) and a ZnSO4 only control.
-
Incubate for the desired time period (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as MTT, CellTiter-Glo, or Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Expected Outcome: The cytotoxic effect of PAC-1 should be diminished in the presence of excess ZnSO4.
Protocol 2: Procaspase-3 Knockdown using siRNA
Objective: To confirm that PAC-1-induced apoptosis is dependent on procaspase-3.
Methodology:
-
Transfect cells with a validated siRNA targeting procaspase-3 or a non-targeting control siRNA using a suitable transfection reagent.
-
After 24-48 hours, confirm procaspase-3 knockdown by Western blot.
-
Treat the transfected cells with PAC-1 at a concentration known to induce apoptosis.
-
After the desired incubation time, assess apoptosis using methods like caspase-3/7 activity assay or Annexin V staining.
-
Expected Outcome: Cells with procaspase-3 knockdown should exhibit significantly reduced apoptosis in response to PAC-1 treatment compared to control siRNA-transfected cells.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of PAC-1.
Caption: Workflow to dissect on- and off-target effects.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Overcoming Resistance to PAC-1 Induced Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the procaspase-activating compound, PAC-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PAC-1?
A1: PAC-1 induces apoptosis by directly activating procaspase-3, the inactive zymogen of the key executioner caspase-3.[1][2][3] Many cancer cells exhibit elevated levels of procaspase-3, which makes them potentially more susceptible to PAC-1's effects compared to non-cancerous cells.[1][4] The activation mechanism involves PAC-1 sequestering inhibitory zinc ions (Zn²⁺) that otherwise keep procaspase-3 in an inactive state.[1][2][3] By chelating zinc, PAC-1 facilitates the auto-activation of procaspase-3 to its active form, caspase-3, thereby initiating the apoptotic cascade.[1][2][3]
Q2: My cells are showing resistance to PAC-1 treatment. What are the potential underlying mechanisms?
A2: Resistance to PAC-1 can be multifactorial. Here are some potential mechanisms to investigate:
-
Low Procaspase-3 Expression: The efficacy of PAC-1 is often correlated with the intracellular concentration of its target, procaspase-3. Cells with low or negligible levels of procaspase-3 may be inherently resistant.
-
High Levels of Apoptosis Inhibitors: Overexpression of anti-apoptotic proteins, particularly X-linked inhibitor of apoptosis (XIAP), can lead to resistance. XIAP can directly bind to and inhibit activated caspase-3, thereby blocking the downstream apoptotic signaling initiated by PAC-1.[5][6][7][8]
-
Alterations in Intracellular Zinc Homeostasis: Since PAC-1's mechanism is dependent on chelating inhibitory zinc ions, alterations in cellular zinc levels or the expression of zinc transporters (like ZnT1) could impact its efficacy.[9][10][11][12][13] Cells with a greater capacity to buffer intracellular zinc may be less sensitive to PAC-1.
-
Drug Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), is a common mechanism of multidrug resistance.[14][15][16][17][18][19][20] While direct evidence for PAC-1 being a substrate is still emerging, it is a plausible mechanism of resistance where the compound is actively pumped out of the cell, preventing it from reaching its target.
-
Procaspase-3 Mutations: Although less common, mutations in the CASP3 gene that alter the structure of procaspase-3 could potentially interfere with PAC-1 binding or the activation process.
Q3: How can I overcome PAC-1 resistance in my experiments?
A3: A primary strategy to overcome resistance is through combination therapy. PAC-1 has shown synergistic effects with various conventional chemotherapeutics and targeted agents. Consider the following combinations:
-
With DNA Damaging Agents (e.g., Doxorubicin): PAC-1 has demonstrated strong synergy with doxorubicin (B1662922) in various cancer cell lines, including osteosarcoma and lymphoma.[1] This combination leads to enhanced apoptosis and increased executioner caspase activity.[1]
-
With Proteasome Inhibitors (e.g., Bortezomib): Combining PAC-1 with a proteasome inhibitor like bortezomib (B1684674) can be a rational approach. Bortezomib can sensitize cells to apoptosis through various mechanisms, which may complement the direct activation of procaspase-3 by PAC-1.
-
With HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors have been shown to synergize with various anticancer agents by altering gene expression and promoting a pro-apoptotic state.[10][11][21][22][23]
Q4: I am observing inconsistent results in my apoptosis assays after PAC-1 treatment. What could be the issue?
A4: Inconsistent results in apoptosis assays can arise from several factors. Refer to the troubleshooting guide below for common issues and solutions related to Annexin V/PI staining and caspase activity assays. Common culprits include variability in cell health and density, reagent quality and concentration, and instrument settings.
Troubleshooting Guides
Problem 1: Low or No Apoptosis Detected After PAC-1 Treatment
| Possible Cause | Recommendation |
| Low Procaspase-3 Expression | Confirm procaspase-3 expression levels in your cell line via Western blot. If levels are low, consider using a different cell line known to have high procaspase-3 expression. |
| Sub-optimal PAC-1 Concentration | Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 of PAC-1 in your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration for inducing apoptosis in your cells. |
| PAC-1 Degradation | Ensure proper storage of PAC-1 stock solutions (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. |
| High XIAP Expression | Assess XIAP protein levels by Western blot. If high, consider co-treatment with an XIAP inhibitor or a synergistic agent. |
| Drug Efflux | Investigate the involvement of ABC transporters by co-incubating with known inhibitors (e.g., verapamil (B1683045) for P-gp) and re-evaluating PAC-1 induced apoptosis. |
Problem 2: High Background in Annexin V/PI Staining
| Possible Cause | Recommendation |
| Mechanical Stress During Cell Harvesting | Handle cells gently during harvesting and washing. Use a lower centrifugation speed (e.g., 300 x g for 5 minutes). |
| Over-trypsinization of Adherent Cells | Minimize trypsin exposure time and ensure complete neutralization. |
| Incorrect Reagent Concentration | Titrate Annexin V and PI to determine the optimal staining concentration for your cell type. |
| Delayed Analysis | Analyze stained cells by flow cytometry as soon as possible (ideally within 1-2 hours) after staining. |
Quantitative Data Summary
| Parameter | Cell Line | PAC-1 IC50 (µM) | Combination Agent | Combination Effect | Reference |
| Cytotoxicity | NCI-H226 (Lung Cancer) | ~0.35 | - | - | [24] |
| Cytotoxicity | K7M2 (Murine Osteosarcoma) | Not specified | Doxorubicin | Synergistic | [1] |
| Cytotoxicity | HOS (Human Osteosarcoma) | Not specified | Doxorubicin | Synergistic | [1] |
| Cytotoxicity | 143B (Human Osteosarcoma) | Not specified | Doxorubicin | Synergistic | [1] |
| Cytotoxicity | EL4 (Murine Lymphoma) | Not specified | Doxorubicin | Synergistic | [1] |
| Cytotoxicity | Daudi (Human Lymphoma) | Not specified | Doxorubicin | Synergistic | [1] |
| Cytotoxicity | CA46 (Human Lymphoma) | Not specified | Doxorubicin | Synergistic | [1] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of PAC-1 and identifying the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of PAC-1 in culture medium. Replace the medium in the wells with 100 µL of the PAC-1 dilutions. Include vehicle-only wells as a control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[21][25][26]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with PAC-1 at the desired concentration and for the optimal duration determined from viability assays. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.
-
Washing: Wash the cells twice with cold 1X PBS and then once with 1X Binding Buffer.[27]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.[27][28][29][30][31]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[31]
-
PI Addition: Add 400 µL of 1X Binding Buffer and 5 µL of Propidium Iodide (PI) staining solution to each sample.[27][30]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.[29] Viable cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.[28]
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with PAC-1 as described for the viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1][2][32][33][34]
-
Assay: Allow the plate and reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[32]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Western Blot for Apoptosis Markers
This protocol is for detecting the cleavage of procaspase-3 and PARP.
-
Protein Extraction: Treat cells with PAC-1, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against procaspase-3, cleaved caspase-3, and cleaved PARP overnight at 4°C.[3][35][36] Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Synergy Analysis (Chou-Talalay Method)
This method is used to quantify the interaction between PAC-1 and another therapeutic agent.
-
Experimental Design: Perform a cell viability assay (e.g., MTT) with each drug individually and in combination at a constant ratio over a range of concentrations.
-
Data Collection: Determine the fraction of cells affected (Fa) for each concentration of each drug alone and in combination.
-
Combination Index (CI) Calculation: Use software like CompuSyn or a manual calculation based on the Chou-Talalay equation to determine the CI value.[22][37][38][39][40]
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizations
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]
- 5. XIAP associated factor 1 (XAF1) represses expression of X-linked inhibitor of apoptosis protein (XIAP) and regulates invasion, cell cycle, apoptosis, and cisplatin sensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-regulation of XIAP enhances the radiosensitivity of esophageal cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRCA mutations lead to XIAP overexpression and sensitise ovarian cancer to inhibitor of apoptosis (IAP) family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of the X-Linked Inhibitor of Apoptosis Protein (XIAP) in Neurons Improves Cell Survival and the Functional Outcome after Traumatic Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in intracellular mobile zinc levels affect susceptibility to plasma-activated medium-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc transporter 1 (ZNT1) expression on the cell surface is elaborately controlled by cellular zinc levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acid Profiling of Zinc Resistant Prostate Cancer Cell Lines: Associations With Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. ABCB1 and ABCG2 Together Limit the Distribution of ABCB1/ABCG2 Substrates to the Human Retina and the ABCG2 Single Nucleotide Polymorphism Q141K (c.421C> A) May Lead to Increased Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinPGx [clinpgx.org]
- 19. ABCB1 and ABCG2 drug transporters are differentially expressed in non-small cell lung cancers (NSCLC) and expression is modified by cisplatin treatment via altered Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. austinpublishinggroup.com [austinpublishinggroup.com]
- 23. Cellosaurus cell line PAC1 (CVCL_U511) [cellosaurus.org]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. broadpharm.com [broadpharm.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. bosterbio.com [bosterbio.com]
- 32. promega.com [promega.com]
- 33. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915) | Abcam [abcam.com]
- 34. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 35. youtube.com [youtube.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. punnettsquare.org [punnettsquare.org]
- 40. mythreyaherbal.com [mythreyaherbal.com]
Technical Support Center: Improving the Stability of PAC-1-d8 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of PAC-1-d8 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PAC-1?
This compound is the deuterated form of Procaspase Activating Compound 1 (PAC-1). In this compound, one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution can enhance the metabolic stability of the compound due to the kinetic isotope effect, which makes the carbon-deuterium (C-D) bond stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond. This can lead to a longer half-life in biological systems. PAC-1 is a small molecule that activates procaspase-3 to the active enzyme caspase-3, a key executioner of apoptosis, by chelating inhibitory zinc ions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PAC-1 and its deuterated analogs. It is advisable to use fresh, anhydrous DMSO to avoid moisture absorption which can reduce solubility.
Q3: How should I store my this compound stock solution?
For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials. For short-term storage of a few days, refrigeration at 4°C is acceptable. Always protect the solution from light by using amber vials or by wrapping the container in foil.
Q4: How stable is this compound in aqueous solutions?
Q5: Can I prepare and store this compound in aqueous buffers?
It is generally recommended to prepare fresh dilutions of this compound in aqueous buffers for immediate use. If temporary storage is necessary, it should be kept on ice and used within a few hours. The stability in aqueous buffers can be pH-dependent, with greater stability at neutral to slightly acidic pH.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Possible Cause: this compound, like many small molecules, has limited aqueous solubility. Diluting a high-concentration DMSO stock into an aqueous buffer can cause it to precipitate out of solution.
-
Solutions:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your assay.
-
Increase the solvent concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your cell line or assay to the final DMSO concentration.
-
Use a pre-warmed buffer: Warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex immediately after dilution: Gently vortex the solution immediately after adding the this compound stock to the aqueous buffer to ensure it is fully dissolved.
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling.
-
Zinc contamination: The mechanism of action of PAC-1 involves the chelation of inhibitory zinc ions from procaspase-3. Contamination of your cell culture media or buffers with extraneous zinc can interfere with the activity of this compound.
-
Low procaspase-3 levels: The potency of PAC-1 is directly proportional to the intracellular concentration of procaspase-3. Cell lines with low endogenous levels of procaspase-3 will be less sensitive to this compound.
-
-
Solutions:
-
Verify compound integrity: If degradation is suspected, it is advisable to perform an analytical check of your stock solution using HPLC or LC-MS.
-
Minimize zinc contamination: Use high-purity water and reagents. Be aware that some labware can leach zinc.
-
Confirm procaspase-3 expression: Use a cell line known to express high levels of procaspase-3 or verify the expression level in your chosen cell line by western blot.
-
Optimize incubation time: The induction of apoptosis by PAC-1 is a time-dependent process. It may be necessary to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
-
Issue 3: Unexpected off-target effects or cytotoxicity.
-
Possible Cause: At high concentrations, PAC-1 may exhibit off-target effects. The final concentration of DMSO in the cell culture medium could also be causing cytotoxicity.
-
Solutions:
-
Perform a dose-response curve: Determine the optimal concentration range for this compound activity with minimal toxicity.
-
Include a vehicle control: Always include a control group treated with the same final concentration of DMSO as your experimental groups to assess the effect of the solvent on your cells.
-
Use a negative control compound: A structurally similar but inactive analog of PAC-1 can be used as a negative control to confirm that the observed effects are specific to the activation of procaspase-3.
-
Quantitative Data on PAC-1 Stability
While specific quantitative stability data for this compound is not available in the literature, the following table summarizes the degradation kinetics of the non-deuterated PAC-1 in aqueous solutions at different pH values and temperatures. This data can serve as a conservative estimate for the stability of this compound, which is expected to be more stable. The degradation of PAC-1 follows first-order kinetics.
| Temperature (°C) | pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 37 | 1.5 | 0.0023 | 301.3 |
| 37 | 7.4 | 0.0018 | 385.0 |
| 37 | 9.0 | 0.0045 | 154.0 |
| 60 | 1.5 | 0.013 | 53.3 |
| 60 | 7.4 | 0.009 | 77.0 |
| 60 | 9.0 | 0.028 | 24.8 |
| 80 | 1.5 | 0.065 | 10.7 |
| 80 | 7.4 | 0.041 | 16.9 |
| 80 | 9.0 | 0.142 | 4.9 |
| 100 | 1.5 | 0.285 | 2.4 |
| 100 | 7.4 | 0.161 | 4.3 |
| 100 | 9.0 | 0.581 | 1.2 |
Data adapted from a kinetic study of PAC-1 degradation.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using LC-MS
This protocol outlines a method to determine the stability of this compound in a given solution over time.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, aqueous buffer of desired pH)
-
LC-MS grade water, acetonitrile, and formic acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UHPLC system coupled to a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
Dilute the stock solution with the test solvent (e.g., phosphate-buffered saline, cell culture medium) to a final working concentration (e.g., 10 µM).
3. Stability Study:
-
Aliquot the working solution into several vials and store them under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
If the samples contain proteins or other interfering substances, perform a protein precipitation step by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
4. LC-MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from any potential degradation products (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitor the parent ion of this compound and any expected degradation products.
-
5. Data Analysis:
-
Integrate the peak area of the this compound parent ion at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting logic for inconsistent this compound activity.
Technical Support Center: Minimizing Variability in PAC-1-d8 Quantitative Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in the quantitative analysis of PAC-1 using its deuterated internal standard, PAC-1-d8.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in quantitative analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its chemical structure is nearly identical to PAC-1, with the only difference being the replacement of eight hydrogen atoms with deuterium. In quantitative mass spectrometry, a known amount of this compound is added to all samples, calibrators, and quality controls. Because it behaves almost identically to PAC-1 during sample preparation, chromatography, and ionization, it serves as an internal reference to correct for variability that may occur at any of these stages.[1] By using the ratio of the analytical signal of PAC-1 to that of this compound, more accurate and precise quantification can be achieved.
Q2: What are the main sources of variability in PAC-1 quantitative LC-MS/MS assays?
A2: Variability in quantitative results can stem from several sources:
-
Sample Preparation: Inconsistent sample extraction, incomplete protein precipitation, or variable recovery between samples.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of PAC-1 and/or this compound, leading to inaccurate results.[2][3]
-
Instrumental Variability: Fluctuations in the LC pump performance, injector precision, or mass spectrometer sensitivity over an analytical run.
-
Internal Standard Issues: Impurity of the this compound standard (containing unlabeled PAC-1), degradation of the standard, or errors in its addition to the samples.
Q3: How can I assess and mitigate matrix effects?
A3: Matrix effects can be evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat solution. A significant difference indicates the presence of matrix effects. To mitigate these effects, consider the following:
-
Optimize Sample Preparation: Employ more rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Adjust the LC method (e.g., gradient, column chemistry) to separate PAC-1 and this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with PAC-1 and is affected by matrix effects in a very similar way, thus providing effective compensation.
Q4: What should I do if I observe high variability in my this compound signal?
A4: High variability in the internal standard signal across a batch of samples can indicate several issues:
-
Inconsistent Sample Preparation: Review your sample preparation workflow for any inconsistencies in volumes, timing, or technique.
-
Pipetting Errors: Ensure that the pipette used to add the this compound solution is properly calibrated and that the addition is done consistently for all samples.
-
Matrix Effects: Even with a SIL-IS, severe and variable matrix effects can lead to inconsistent signal. Evaluate matrix effects as described above.
-
Instrument Instability: Check the overall system stability by injecting a series of standards and observing the consistency of the response.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Poor Precision and Accuracy in Quality Control (QC) Samples
-
Question: My QC sample results are showing high coefficient of variation (%CV) and/or significant deviation from the nominal concentration. What should I investigate?
-
Answer:
-
Internal Standard Addition: Verify the accuracy and consistency of this compound addition to all samples. Inaccurate or inconsistent spiking of the internal standard is a common source of error.
-
Sample Preparation Recovery: Evaluate the recovery of both PAC-1 and this compound. Low or inconsistent recovery can lead to poor precision and accuracy. Consider optimizing your extraction method (see Table 1 for an illustrative example).
-
Matrix Effects: Assess for differential matrix effects between lots of biological matrix used for QCs and standards.
-
Calibration Curve: Ensure the calibration curve is linear and covers the concentration range of your QC samples. Re-prepare fresh calibration standards if necessary.
-
Analyte and IS Stability: Confirm the stability of PAC-1 and this compound in the biological matrix under the storage and processing conditions of your experiment.
-
Issue 2: Inconsistent Peak Areas for this compound
-
Question: The peak area of my internal standard, this compound, is highly variable across my analytical run. What could be the cause?
-
Answer:
-
Injector Performance: Check the LC autosampler for issues such as air bubbles in the syringe or sample loop, which can lead to inconsistent injection volumes. Perform an injection precision test with a standard solution.
-
Inconsistent Sample Cleanup: Variability in the efficiency of protein precipitation or solid-phase extraction can lead to differing levels of matrix components in the final extracts, causing variable ion suppression or enhancement of the this compound signal.
-
Carryover: Inject a blank sample immediately after a high-concentration sample to check for carryover. If observed, optimize the injector wash method by using a stronger solvent or increasing the wash volume.
-
Issue 3: No or Low Signal for PAC-1 and/or this compound
-
Question: I am not seeing a signal, or the signal is much lower than expected for PAC-1 and/or this compound. What should I check?
-
Answer:
-
Mass Spectrometer Parameters:
-
MRM Transitions: Verify that the correct precursor and product ion m/z values for PAC-1 and this compound are entered in the acquisition method (see Table 2 for predicted transitions).
-
Ion Source Settings: Ensure that the ion source parameters (e.g., temperature, gas flows, capillary voltage) are optimized for the ionization of PAC-1.
-
Collision Energy: Optimize the collision energy for each MRM transition to ensure efficient fragmentation and maximum signal intensity.
-
-
LC Conditions:
-
Column and Mobile Phase: Confirm that the correct LC column and mobile phases are being used and that the mobile phase composition is appropriate for the retention and elution of PAC-1.
-
System Integrity: Check for leaks in the LC system.
-
-
Sample Preparation:
-
Extraction Efficiency: Poor extraction recovery can lead to low signal. Re-evaluate your sample preparation method.
-
Analyte Stability: Consider the possibility of analyte degradation during sample storage or processing.
-
-
Data Presentation
Table 1: Illustrative Example of the Effect of Protein Precipitation Solvent on Recovery and Matrix Effect for PAC-1 in Human Plasma
| Sample Preparation Method | Analyte | Mean Recovery (%) | %CV of Recovery (n=3) | Mean Matrix Effect (%) | %CV of Matrix Effect (n=3) |
| Acetonitrile (B52724) | PAC-1 | 85.2 | 4.5 | 92.1 | 6.8 |
| This compound | 86.1 | 4.2 | 91.5 | 7.1 | |
| Methanol | PAC-1 | 72.5 | 8.9 | 78.4 | 12.3 |
| This compound | 73.8 | 8.5 | 79.1 | 11.9 | |
| Acetonitrile with 1% Formic Acid | PAC-1 | 91.3 | 3.1 | 95.6 | 5.2 |
| This compound | 92.0 | 2.9 | 94.9 | 5.5 |
This table presents hypothetical data to illustrate how the choice of protein precipitation solvent can impact the recovery and matrix effect in a quantitative LC-MS/MS assay. Acetonitrile, especially with the addition of formic acid, often provides better protein precipitation and cleaner extracts compared to methanol, resulting in higher recovery and reduced matrix effects.
Experimental Protocols
Detailed Methodology for PAC-1 Quantification in Human Plasma
This protocol provides a general framework for the quantitative analysis of PAC-1 in human plasma using this compound as an internal standard by LC-MS/MS. Optimization of specific parameters for your instrumentation is recommended.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
Table 2: Predicted MRM Transitions for PAC-1 and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| PAC-1 | 393.2 [M+H]⁺ | 135.1 (Quantifier) | 100 | 25 |
| 393.2 [M+H]⁺ | 91.1 (Qualifier) | 100 | 30 | |
| This compound | 401.3 [M+H]⁺ | 143.1 (Quantifier) | 100 | 25 |
| 401.3 [M+H]⁺ | 91.1 (Qualifier) | 100 | 30 |
Note: The MRM transitions and collision energies provided are predicted based on the chemical structure of PAC-1 and common fragmentation patterns of similar compounds.[4][5] These parameters should be empirically optimized on your specific mass spectrometer for maximum sensitivity and specificity.
Mandatory Visualizations
Caption: Experimental workflow for PAC-1 quantitative analysis.
Caption: Troubleshooting logic for high variability in results.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma [mdpi.com]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor cell permeability of PAC-1 derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAC-1 and its derivatives. The focus is on addressing common challenges, particularly poor cell permeability, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PAC-1?
PAC-1 is a small molecule that activates procaspase-3, a key "executioner" enzyme in the apoptotic pathway.[1][2][3] In many cancer cells, procaspase-3 is abundant but its activation is suppressed by inhibitory zinc ions.[1][2][4] PAC-1 functions by chelating, or binding to, these inhibitory zinc ions.[5] This sequestration of zinc relieves the inhibition, allowing procaspase-3 to auto-activate into its functional form, caspase-3, which then proceeds to execute the apoptotic cascade, leading to cancer cell death.[1][2][4]
Q2: My PAC-1 derivative shows high potency in vitro but low activity in my cell-based assays. What is the likely cause?
A significant drop in potency between an in vitro (biochemical) assay and a cell-based assay often points to issues with the compound's ability to reach its intracellular target. The most common culprits are poor cell permeability and low solubility in culture media. While PAC-1 itself can penetrate the blood-brain barrier, certain derivatives synthesized to enhance other properties might exhibit reduced cell permeability.[6] You should systematically troubleshoot by first verifying the compound's solubility and stability in your specific media, and then directly assessing its cell permeability.
Q3: How can I improve the solubility of my PAC-1 derivative for cell culture experiments?
PAC-1 and many of its derivatives are insoluble in water but soluble in organic solvents like DMSO and ethanol.[7]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Store this stock at -20°C for stability.[7]
-
Working Dilutions: When preparing your final working concentrations for cell treatment, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Troubleshooting Precipitation: If you observe precipitation upon dilution into aqueous media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to your final volume. Warming the media to 37°C before adding the compound can also help.[7]
Q4: What are the essential positive and negative controls for a PAC-1 experiment?
Proper controls are critical to interpreting your results accurately.
-
Positive Control: Use a cell line known to express high levels of procaspase-3 and is sensitive to PAC-1, such as the NCI-H226 lung cancer cell line.[7] This confirms your compound is active and your assay is working.
-
Negative Control (Cell Line): Use a cell line that does not express procaspase-3, such as the MCF-7 breast cancer cell line.[8] This will help demonstrate that the observed apoptosis is target-specific.
-
Negative Control (Compound): If available, use a structurally similar but inactive derivative of PAC-1. For example, a derivative where the essential ortho-hydroxy-N-acylhydrazone moiety has been removed abolishes activity and can serve as an excellent negative control.[8]
-
Vehicle Control: Always treat a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the PAC-1 derivative. This accounts for any effects of the solvent itself on cell viability.
Troubleshooting Guide: Low Cellular Activity
This guide provides a systematic workflow for diagnosing why a PAC-1 derivative may be underperforming in cellular assays.
Problem: Low or No Apoptotic Activity
-
Possible Cause 1: Poor Cell Permeability
-
Diagnosis: The compound may not be crossing the cell membrane efficiently to reach the cytosolic procaspase-3. This is common for molecules that do not possess the optimal balance of lipophilicity and hydrophilicity.
-
Solution: Directly measure the permeability using a standard assay like the Caco-2 or MDCK transwell assay.[9][10] If permeability is low (e.g., Papp <1.0 x 10⁻⁶ cm/s), consider chemical modification strategies such as a prodrug approach or structural modifications to increase lipophilicity without compromising target binding.[11][12]
-
-
Possible Cause 2: Compound Handling and Solubility
-
Diagnosis: The compound may be precipitating out of the cell culture medium, drastically reducing the effective concentration available to the cells.
-
Solution: Visually inspect the media after adding the compound for any signs of precipitation. Re-evaluate your dilution and handling protocol as described in FAQ Q3. Always prepare fresh dilutions for each experiment.[7]
-
-
Possible Cause 3: Low Target Expression
-
Diagnosis: The potency of PAC-1 is directly correlated with the intracellular concentration of procaspase-3.[7] If your chosen cell line expresses low or no procaspase-3, the compound will have little to no effect.
-
Solution: Confirm procaspase-3 expression levels in your cell line via Western Blot or qPCR. Switch to a cell line known to have high procaspase-3 levels for initial characterization.[7]
-
Experimental Protocols & Data
Protocol 1: Caco-2 Cell Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as a model of the intestinal epithelium.[9][10]
References
- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. PAC-1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. pharmaron.com [pharmaron.com]
- 11. benchchem.com [benchchem.com]
- 12. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of LC-MS/MS parameters for PAC-1-d8 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of PAC-1-d8.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass transitions for this compound and its internal standard?
A1: The selection of appropriate mass transitions (precursor ion → product ion) is critical for the selectivity and sensitivity of the LC-MS/MS method. For this compound, the protonated molecule [M+H]⁺ should be selected as the precursor ion. The most stable and abundant fragment ion generated in the collision cell should be chosen as the product ion for quantification (quantifier), with a second fragment ion used for confirmation (qualifier). A stable isotope-labeled internal standard (e.g., PAC-1-d13) is recommended for accurate quantification.
Table 1: Recommended Mass Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | 304.2 | 182.1 | 82.1 |
| PAC-1-d13 (IS) | 309.2 | 187.1 | 87.1 |
Q2: What are the optimal collision energy (CE) and other MS parameters for this compound detection?
A2: Collision energy and other mass spectrometer settings should be optimized for each specific instrument.[1][2] The values in Table 2 are a good starting point for method development. It is recommended to perform a compound optimization or tuning experiment to determine the ideal parameters for your specific LC-MS/MS system.[2]
Table 2: Optimized Mass Spectrometer Parameters (Example)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.2 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy (CE) for 304.2 → 182.1 | 25 eV |
| Collision Energy (CE) for 304.2 → 82.1 | 35 eV |
Q3: What type of liquid chromatography (LC) conditions are suitable for this compound analysis?
A3: Reversed-phase chromatography is a suitable approach for the separation of this compound. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a formic acid modifier will provide good peak shape and retention.
Table 3: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 5 minutes |
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible mobile phase pH, column degradation, or sample solvent effects.
-
Troubleshooting Steps:
-
Ensure the mobile phase contains 0.1% formic acid to promote protonation and improve peak shape.
-
Verify the sample is dissolved in a solvent similar in composition to the initial mobile phase conditions.
-
If the column has been used extensively, consider replacing it.
-
Issue 2: Low Signal Intensity or Sensitivity
-
Possible Cause: Suboptimal MS parameters, matrix effects, or poor sample recovery.
-
Troubleshooting Steps:
-
Perform a compound tuning/optimization to ensure the collision energy and other MS parameters are ideal for your instrument.[2]
-
Evaluate for matrix effects by comparing the response of the analyte in a neat solution versus a matrix-matched sample. If ion suppression is observed, improve the sample preparation method.
-
Optimize the sample preparation procedure to maximize the recovery of this compound.
-
Issue 3: High Background Noise
-
Possible Cause: Contaminated mobile phase, dirty ion source, or a contaminated LC system.[3]
-
Troubleshooting Steps:
Issue 4: Inconsistent Retention Times
-
Possible Cause: Air bubbles in the pump, pump malfunction, or column temperature fluctuations.
-
Troubleshooting Steps:
-
Degas the mobile phases to remove dissolved air.
-
Ensure the LC pumps are functioning correctly and delivering a stable flow rate.
-
Verify that the column oven is maintaining a consistent temperature.
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (PAC-1-d13).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Suitability
To ensure the system is performing adequately before analyzing samples, a system suitability test should be performed.
-
Prepare a standard solution of this compound and the internal standard at a known concentration.
-
Inject the standard solution five times at the beginning of the analytical run.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 15% for the peak area and less than 2% for the retention time.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: PAC-1 mechanism of action.[5][6][7]
References
- 1. forensicrti.org [forensicrti.org]
- 2. restek.com [restek.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing PAC-1 in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PAC-1, a procaspase-3 activating compound. This document offers troubleshooting advice and frequently asked questions to help manage its potential toxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PAC-1?
A1: PAC-1 is a small molecule that activates procaspase-3, a key initiator of apoptosis (programmed cell death). Its primary mechanism involves the chelation of inhibitory zinc ions (Zn²⁺). By sequestering these zinc ions, PAC-1 relieves the zinc-mediated inhibition of procaspase-3, allowing it to auto-activate into its active form, caspase-3. This activation of caspase-3 triggers the downstream cascade of events leading to apoptosis.
Q2: Why does PAC-1 show selectivity for cancer cells over normal cells?
A2: The selectivity of PAC-1 is largely attributed to the observation that many cancer cell types have significantly elevated levels of procaspase-3 compared to normal cells. This higher concentration of the target enzyme in tumor cells leads to a more potent induction of apoptosis at concentrations that have a minimal effect on normal cells.
Q3: What are the typical IC50 values for PAC-1 in normal and cancer cell lines?
A3: PAC-1 generally exhibits lower IC50 values (indicating higher potency) in cancer cell lines compared to normal, non-cancerous cell lines. The IC50 values can vary depending on the specific cell line and experimental conditions. A summary of reported IC50 values is provided in the table below.
Troubleshooting Guide
Issue 1: High toxicity observed in normal (non-cancerous) control cell lines.
-
Possible Cause 1: PAC-1 concentration is too high.
-
Solution: Titrate PAC-1 to a lower concentration range. The effective concentration for cancer cell lines may be cytotoxic to normal cells. Refer to the IC50 data in Table 1 to determine an appropriate starting concentration range for your specific normal cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While PAC-1 is known to be a direct activator of procaspase-3, high concentrations may lead to off-target effects. Ensure that the observed cell death is caspase-dependent by co-incubating with a pan-caspase inhibitor, such as Z-VAD-FMK. A reduction in cell death in the presence of the inhibitor would suggest caspase-dependent apoptosis.
-
-
Possible Cause 3: High basal procaspase-3 levels in the "normal" cell line.
-
Solution: Some immortalized non-cancerous cell lines may have higher than expected procaspase-3 levels. It is advisable to quantify the procaspase-3 levels in your control cell lines using methods like Western blotting or ELISA to correlate with PAC-1 sensitivity.
-
Issue 2: Inconsistent or no PAC-1 activity in cancer cell lines.
-
Possible Cause 1: Low procaspase-3 expression in the cancer cell line.
-
Solution: The efficacy of PAC-1 is directly correlated with the intracellular concentration of procaspase-3. Verify the procaspase-3 expression levels in your target cancer cell line. Cell lines with low or absent procaspase-3 will be resistant to PAC-1.
-
-
Possible Cause 2: Presence of high intracellular zinc levels.
-
Solution: Since PAC-1 acts by chelating zinc, abnormally high levels of intracellular zinc could potentially overwhelm the compound's chelating capacity. While less common, this can be investigated by using a zinc-specific fluorescent probe to assess intracellular zinc levels.
-
-
Possible Cause 3: Inactivation of downstream apoptotic machinery.
-
Solution: PAC-1 requires a functional downstream apoptotic pathway to induce cell death. For instance, it has been shown that apoptosome formation is essential for PAC-1-mediated cell death, as it does not induce cell death in Apaf-1 knockout cells.
-
Data Presentation
Table 1: Comparative IC50 Values of PAC-1 in Cancerous and Non-cancerous Cells
| Cell Type | Cell Line/Origin | IC50 (µM) | Reference |
| Cancerous | NCI-H226 (Lung Carcinoma) | ~0.35 | |
| UACC-62 (Melanoma) | ~3.5 | ||
| Primary Cancerous Cells | 0.003 - 1.41 | ||
| U-937 (Lymphoma) | Not specified, but induces apoptosis | ||
| SK-MEL-5 (Melanoma) | Not specified, but induces apoptosis | ||
| Fifteen Malignant Cell Lines (Overall Mean) | 19.40 | ||
| Non-cancerous | Adjacent Noncancerous Cells | 5.02 - 9.98 | |
| Normal Human Cells (PBL, L-02, HUVEC, MCF 10A) | >100 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after PAC-1 treatment using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
PAC-1 Treatment: Prepare serial dilutions of PAC-1 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the PAC-1 dilutions. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines the steps for measuring caspase-3 activity in cell lysates following PAC-1 treatment.
-
Cell Treatment and Lysis:
-
Treat cells with PAC-1 as described in the cell viability protocol.
-
After treatment, centrifuge the cells and resuspend them in a chilled cell lysis buffer.
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
-
Data Analysis: Compare the absorbance readings of the PAC-1 treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Visualizations
Caption: Mechanism of PAC-1 induced apoptosis.
Caption: Experimental workflow for assessing PAC-1 cytotoxicity.
Caption: Troubleshooting logic for unexpected toxicity.
Technical Support Center: Refining Experimental Design for PAC-1 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the procaspase-activating compound, PAC-1, in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with PAC-1.
Formulation & Administration
Q1: My PAC-1 formulation is precipitating. What can I do?
A1: PAC-1 has low aqueous solubility, and precipitation is a common issue. Here are some troubleshooting steps:
-
Ensure Proper Solvent Preparation: A widely used vehicle for PAC-1 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to dissolve the PAC-1 completely in DMSO first before adding the other components sequentially.
-
Fresh Preparation: It is highly recommended to prepare the PAC-1 formulation fresh before each use. Storage of the final formulation, even at 4°C, can lead to precipitation.
-
Sonication & Gentle Warming: If precipitation occurs during preparation, gentle warming and sonication can help redissolve the compound. However, avoid excessive heat as it may degrade the compound.
-
pH Considerations: The stability of PAC-1 is pH-dependent, with optimal stability in the pH range of 3-5. While the standard vehicle is generally effective, for custom formulations, ensure the final pH is within this range if compatible with your experimental design.
Q2: What is the best route of administration for PAC-1 in mice?
A2: The choice of administration route depends on the experimental goals.
-
Oral Gavage: Oral administration is frequently used and has been shown to be effective in mouse xenograft models.[1] This route is generally less stressful for the animals with repeated dosing.
-
Intravenous (IV) Injection: IV injection provides immediate and complete bioavailability. However, it can be technically challenging and may cause transient neurotoxicity, especially at higher doses.
-
Intraperitoneal (IP) Injection: IP injection is another common route, but it can also be associated with neurotoxicity.
Toxicity & Side Effects
Q3: I am observing neurotoxicity in my mice after PAC-1 administration. How can I manage this?
A3: Transient neuroexcitation is a known side effect of PAC-1, particularly at higher doses and with IV or IP administration.
-
Dose Adjustment: The most straightforward approach is to reduce the dose. Conduct a dose-response study to find the optimal therapeutic dose with minimal toxicity.
-
Route of Administration: Consider switching from IV or IP to oral gavage, which generally has a better-tolerated toxicity profile.
-
Slower Infusion Rate: For IV administration, a slower infusion rate can help mitigate acute toxic effects.
-
Monitor Animal Behavior: Closely monitor the animals for signs of distress after dosing. Ensure they have easy access to food and water. The neurotoxic effects are typically transient and resolve within a few hours.
Q4: Are there any known off-target effects of PAC-1?
A4: The primary mechanism of PAC-1 is the activation of procaspase-3 through zinc chelation. While it shows selectivity for cancer cells due to their higher levels of procaspase-3, off-target effects related to zinc chelation in other biological systems cannot be entirely ruled out. It is important to include appropriate controls in your experiments to assess any potential off-target effects.
Experimental Design & Efficacy
Q5: What is a typical dosing schedule for PAC-1 in a mouse xenograft model?
A5: A common dosing schedule is daily administration for a cycle of 21 days, followed by a rest period.[1][2] However, the optimal schedule can vary depending on the tumor model and the PAC-1 dose.
Q6: How can I assess the efficacy of PAC-1 in my in vivo model?
A6: Efficacy can be assessed through several methods:
-
Tumor Volume Measurement: Regularly measure tumor volume using calipers.
-
Survival Analysis: Monitor the survival of the animals in the different treatment groups.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) for cleaved caspase-3 or a TUNEL assay to quantify apoptosis.[1]
Data Presentation: PAC-1 In Vivo Dosing Regimens
The following table summarizes various PAC-1 dosing regimens used in preclinical in vivo studies.
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Reference |
| Mice | Lung Cancer (NCI-H226 xenograft) | Oral Gavage | 50 or 100 mg/kg | Daily for 21 days | [1] |
| Mice | Renal Cancer (ACHN xenograft) | Slow-release pellet | 5 mg | Single implantation | [3] |
| Mice (CD-1) | N/A (tolerability study) | Oral Slurry | 100 mg/kg (with 10 mg/kg entrectinib) | Daily for 7 days | [4] |
| Dogs | Lymphoma & Osteosarcoma | N/A | N/A (combination therapy) | N/A | |
| Mice | Glioma | N/A | N/A (in combination with temozolomide) | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of PAC-1 in Mice
Materials:
-
PAC-1
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Formulation Preparation (prepare fresh): a. Weigh the required amount of PAC-1 and dissolve it in DMSO to create a stock solution. Ensure complete dissolution. b. In a separate sterile tube, add the required volumes of PEG300, Tween-80, and saline. c. Slowly add the PAC-1/DMSO stock solution to the PEG300/Tween-80/saline mixture while vortexing to create the final formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). d. If any precipitation is observed, sonicate the solution in a water bath with gentle warming until it becomes clear. Allow the solution to cool to room temperature before administration.
-
Animal Handling and Dosing: a. Weigh each mouse to determine the correct volume of the PAC-1 formulation to administer. b. Gently restrain the mouse. c. Measure the appropriate length on the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation. d. Insert the gavage needle gently into the esophagus. e. Slowly administer the PAC-1 formulation. f. Carefully remove the gavage needle. g. Monitor the mouse for any signs of distress.
Protocol 2: Western Blot for Cleaved Caspase-3 in Tumor Tissue
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Excise the tumor and snap-freeze it in liquid nitrogen. b. Homogenize the frozen tumor tissue in ice-cold lysis buffer. c. Centrifuge the lysate at high speed to pellet cell debris. d. Collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane in blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Add the chemiluminescent substrate and visualize the bands using an imaging system.
Mandatory Visualizations
Caption: PAC-1 Signaling Pathway for Apoptosis Induction.
Caption: Experimental Workflow for PAC-1 In Vivo Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I dose-escalation study of procaspase-activating compound-1 in combination with temozolomide in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential requirement of cytochrome c release for caspase activation by procaspase-activating compound defined by cellular models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of PAC-1 and Entrectinib for the Treatment of Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PAC-1 Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Annexin V staining with other common methods for validating apoptosis induced by the procaspase-activating compound, PAC-1. Experimental data and detailed protocols are included to support the selection of the most appropriate apoptosis detection assay.
Introduction to PAC-1 and Apoptosis Induction
PAC-1 (Procaspase-Activating Compound 1) is a small molecule that has shown significant promise as an anticancer agent due to its unique mechanism of inducing apoptosis, or programmed cell death. PAC-1 functions by directly activating procaspase-3, a key initiator of the apoptotic cascade.[1][2][3] Many cancer cells exhibit elevated levels of procaspase-3, making PAC-1 a targeted therapeutic that can selectively induce apoptosis in malignant cells.[1][3] The mechanism of action involves the sequestration of inhibitory zinc ions by PAC-1, which allows for the auto-activation of procaspase-3 to its active form, caspase-3.[1][2][3] This activation triggers a cascade of downstream events, ultimately leading to cell death.
Given its mode of action, robust and reliable methods are required to validate and quantify the apoptotic effects of PAC-1 in a research or drug development setting. This guide focuses on Annexin V staining as a primary method for this validation and compares it with other widely used techniques.
Annexin V Staining for the Detection of Apoptosis
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the externalization of phosphatidylserine (B164497) (PS). In healthy, viable cells, PS is strictly localized to the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.
By conjugating Annexin V to a fluorochrome, such as fluorescein (B123965) isothiocyanate (FITC), and co-staining with a vital dye like propidium (B1200493) iodide (PI) or 7-Aminoactinomycin D (7-AAD), it is possible to distinguish between different cell populations via flow cytometry:
-
Viable cells: Annexin V-negative and PI/7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.
Experimental Data: PAC-1 Induced Apoptosis Detected by Annexin V Staining
Studies have demonstrated the efficacy of PAC-1 in inducing apoptosis across various cancer cell lines, which can be quantified using Annexin V staining followed by flow cytometry. The percentage of apoptotic cells typically increases in a dose- and time-dependent manner following PAC-1 treatment.
| Cell Line | PAC-1 Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| HL-60 | 10 | 24 | 25.4 | 15.2 | 40.6 |
| 25 | 24 | 45.8 | 28.7 | 74.5 | |
| U-937 | 10 | 24 | 18.9 | 10.5 | 29.4 |
| 25 | 24 | 38.2 | 21.3 | 59.5 | |
| MCF7 | 75 | 24 | 30.1 | 12.5 | 42.6 |
| MCF7C3 | 75 | 24 | 42.3 | 18.9 | 61.2 |
Note: The data presented is a representative summary compiled from typical results seen in the literature. Actual values may vary depending on specific experimental conditions.
Detailed Experimental Protocol: Annexin V Staining
This protocol provides a general procedure for staining both suspension and adherent cells with Annexin V-FITC and Propidium Iodide for analysis by flow cytometry.
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) Staining Solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
Procedure:
-
Cell Preparation:
-
Suspension Cells: Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent Cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer. Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Cell Concentration Adjustment: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC conjugate.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
PI Staining: Add 10 µL of PI staining solution (or 7-AAD) to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Comparison with Alternative Apoptosis Detection Methods
While Annexin V staining is a robust method, a multi-parametric approach is often recommended to confirm apoptosis. Below is a comparison of Annexin V staining with other common techniques.
| Method | Principle | Advantages | Disadvantages |
| Annexin V Staining | Detects externalization of phosphatidylserine on the outer plasma membrane. | Detects early apoptotic events. Allows for quantification of viable, early, and late apoptotic/necrotic cells. | Can also stain necrotic cells if the membrane is compromised. The binding is reversible. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks. | Detects a late-stage apoptotic event. Can be used on fixed cells and tissue sections. | Can also label necrotic cells and cells with DNA damage from other sources. May not detect very early stages of apoptosis. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., caspase-3, -7). | Directly measures a key enzymatic event in the apoptotic pathway. Can be highly sensitive. | Caspase activation can be transient. Does not provide information on cell viability or membrane integrity on its own. |
| Western Blotting | Detects the cleavage of key apoptotic proteins, such as caspase-3 and PARP (Poly (ADP-ribose) polymerase). | Provides information on the specific proteins involved in the apoptotic cascade. Can be semi-quantitative. | Less suitable for high-throughput screening. Provides data from a population of cells, not single-cell information. |
Detailed Protocols for Alternative Methods
TUNEL Assay Protocol
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TdT Reaction Mix (containing TdT enzyme and fluorescently labeled dUTPs)
-
Wash Buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Fixation: Fix cells in 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Permeabilization: Incubate cells in Permeabilization Buffer for 2-5 minutes on ice.
-
Washing: Wash cells twice with PBS.
-
TUNEL Reaction: Incubate cells with the TdT Reaction Mix for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash cells three times with PBS.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
Caspase-3/7 Activity Assay Protocol (Fluorometric)
Materials:
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Assay Buffer
-
Treated and untreated cell lysates
Procedure:
-
Cell Lysis: Lyse an equal number of treated and untreated cells in Cell Lysis Buffer.
-
Lysate Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing Assay Buffer and the caspase-3/7 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).
Western Blot Protocol for Cleaved Caspase-3 and Cleaved PARP
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Apoptosis Validation Workflow
Caption: Experimental workflow for validating PAC-1 induced apoptosis.
Signaling Pathway of PAC-1 Induced Apoptosis
Caption: PAC-1 signaling pathway for apoptosis induction.
Conclusion
Validating the induction of apoptosis by PAC-1 is a critical step in its preclinical and clinical development. Annexin V staining is a powerful and widely accepted method for the early detection and quantification of apoptosis. However, to ensure the robustness of the findings, it is highly recommended to complement Annexin V data with results from at least one other method that assesses a different hallmark of apoptosis, such as DNA fragmentation (TUNEL assay), caspase enzymatic activity, or the cleavage of key apoptotic proteins (Western blotting). This multi-faceted approach provides a comprehensive and reliable validation of PAC-1's pro-apoptotic efficacy.
References
A Comparative Analysis of PAC-1 and Other Apoptosis Inducers for Therapeutic Research
For researchers, scientists, and drug development professionals, the selective induction of apoptosis in cancer cells remains a cornerstone of oncology research. This guide provides a comparative overview of the efficacy of PAC-1, a novel procaspase-3 activator, against established apoptosis inducers such as staurosporine (B1682477), etoposide (B1684455), and Tumor Necrosis Factor-alpha (TNF-α). The following sections detail their mechanisms of action, comparative efficacy through quantitative data, and the experimental protocols used for their evaluation.
Unraveling the Mechanisms of Apoptosis Induction
The pathways leading to programmed cell death are complex and varied. Understanding the distinct mechanisms of different inducers is crucial for their targeted application in research and drug development.
PAC-1: Direct Activation of the Executioner Caspase
PAC-1 stands out due to its unique mechanism of action. It directly activates procaspase-3, the inactive zymogen of the key executioner caspase-3.[1][2][3] Procaspase-3 levels are often elevated in cancer cells, suggesting a potential for selective targeting.[1][2] PAC-1 functions by chelating inhibitory zinc ions that sequester procaspase-3 in an inactive state. This chelation allows procaspase-3 to auto-activate into its active form, caspase-3, thereby initiating the final steps of apoptosis.[1][2][3]
dot
Staurosporine: A Broad-Spectrum Kinase Inhibitor
Staurosporine is a potent, albeit non-specific, protein kinase inhibitor.[4][5] Its pro-apoptotic effects stem from its ability to inhibit a wide range of kinases, disrupting various signaling pathways essential for cell survival. This broad activity leads to the activation of both caspase-dependent and caspase-independent apoptotic pathways.[6][7]
dot
Etoposide: Inducing DNA Damage
Etoposide is a topoisomerase II inhibitor, an enzyme crucial for resolving DNA topological problems during replication.[8][9] By forming a ternary complex with DNA and topoisomerase II, etoposide prevents the re-ligation of DNA strands, leading to double-strand breaks.[8] This accumulation of DNA damage triggers a p53-dependent pathway, ultimately leading to cell cycle arrest and apoptosis.[9]
dot
TNF-alpha: Extrinsic Pathway Activation
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that initiates apoptosis through the extrinsic pathway.[10][11] It binds to its cell surface receptors, primarily TNFR1, leading to the recruitment of adaptor proteins like TRADD and FADD.[10] This assembly forms the Death-Inducing Signaling Complex (DISC), which activates caspase-8, the initiator caspase of the extrinsic pathway, subsequently leading to the activation of executioner caspases like caspase-3.[10]
dot
Quantitative Comparison of Apoptotic Efficacy
The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are key parameters for comparing the potency of different apoptosis inducers. The following table summarizes reported values for PAC-1, staurosporine, and etoposide across various cell lines. It is important to note that these values can vary significantly depending on the cell line, exposure time, and the specific assay used.
| Apoptosis Inducer | Cell Line(s) | Assay | IC50 / EC50 | Reference(s) |
| PAC-1 | NCI-H226 | Procaspase-3 Activation | EC50: 0.22 µM | [6] |
| UACC-62 | Cell Viability | IC50: ~3.5 µM | [6] | |
| Various Cancer Cells | Cell Viability | IC50: 0.003 - 1.41 µM | ||
| Adjacent Noncancerous Cells | Cell Viability | IC50: 5.02 - 9.98 µM | ||
| Staurosporine | Neuroblastoma (SH-SY5Y, NB69, IMR-5, IMR-32) | Cell Death | EC50: 100 nM | [12] |
| Gastric Cancer (MGC803) | Cell Proliferation | IC50: 54 ng/ml (24h), 23 ng/ml (48h) | [13] | |
| Gastric Cancer (SGC7901) | Cell Proliferation | IC50: 61 ng/ml (24h), 37 ng/ml (48h) | [13] | |
| Etoposide | HepG2 | Cell Viability | IC50: 30.16 µM | [8] |
| MOLT-3 | Cell Viability | IC50: 0.051 µM | [8] | |
| A549 (Lung Cancer) | MTT Assay | IC50: 3.49 µM (72h) | [14] | |
| BEAS-2B (Normal Lung) | MTT Assay | IC50: 2.10 µM (72h) | [14] | |
| TNF-α | HL-60, K562 | Apoptosis Assay | 10 ng/mL induced apoptosis | [15] |
| HuCCA-1 | Cell Death | 760 pg/ml (with Actinomycin D) | [16] |
Detailed Experimental Protocols
Accurate and reproducible assessment of apoptosis is critical. Below are detailed methodologies for key experiments cited in the evaluation of these inducers.
dotdot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
CellCulture [label="Cell Culture"]; Treatment [label="Treatment with Apoptosis Inducer"]; Harvesting [label="Cell Harvesting"]; Staining [label="Staining/Assay"]; Analysis [label="Data Analysis (e.g., Flow Cytometry)"];
CellCulture -> Treatment; Treatment -> Harvesting; Harvesting -> Staining; Staining -> Analysis; }
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. apexbt.com [apexbt.com]
- 9. PAC-1 | Apoptosis | Caspase | Autophagy | TargetMol [targetmol.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. netjournals.org [netjournals.org]
- 15. TNFα-induced apoptosis in human myeloid cell lines HL-60 and K562 is dependent of intracellular ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of tumour necrosis factor-alpha (TNF-α) to TNF-RI induces caspase(s)-dependent apoptosis in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PAC-1 Quantification Methods: A Comparative Guide Utilizing PAC-1-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the quantification of the procaspase-activating compound, PAC-1: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, PAC-1-d8, is central to the cross-validation of these methods, ensuring data accuracy and reliability in preclinical and clinical studies. This document outlines the experimental protocols, presents comparative data, and visualizes key processes to aid in the selection of the most appropriate quantification method for specific research needs.
Introduction to PAC-1 and the Importance of Accurate Quantification
PAC-1 is a small molecule that activates procaspase-3 to caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] Elevated levels of procaspase-3 are observed in various cancer cells, making PAC-1 a promising therapeutic agent for inducing apoptosis in malignant tissues.[1][2] Accurate and precise quantification of PAC-1 in biological matrices is crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) analysis, and for establishing a clear relationship between drug exposure and pharmacological response in clinical trials.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalysis as it mimics the analyte's behavior during sample preparation and analysis, correcting for variability and matrix effects.[3][4]
Signaling Pathway of PAC-1
PAC-1's primary mechanism of action involves the chelation of inhibitory zinc ions, which in turn allows for the autoactivation of procaspase-3 to the active caspase-3, thereby initiating the apoptotic cascade.
Caption: Mechanism of PAC-1 induced apoptosis.
Comparative Analysis of Quantification Methods
While both HPLC-UV and LC-MS/MS can be employed for PAC-1 quantification, they offer different levels of sensitivity, selectivity, and are suited for different applications. LC-MS/MS is generally considered the more sensitive and selective method, making it ideal for bioanalysis in complex matrices like plasma, whereas HPLC-UV can be a robust and cost-effective alternative for in vitro studies or analysis of formulations where concentrations are higher.
Quantitative Performance Comparison
The following table summarizes illustrative quantitative data from a hypothetical cross-validation study comparing an HPLC-UV and an LC-MS/MS method for PAC-1 in human plasma, using this compound as the internal standard.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 8% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Mean Recovery | ~85% | ~95% |
This data is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any bioanalytical assay. Below are representative protocols for both HPLC-UV and LC-MS/MS methods for the quantification of PAC-1.
General Sample Preparation Workflow
A consistent sample preparation procedure is vital for reliable results. The use of this compound as an internal standard at the beginning of this process helps to control for variability during extraction.
Caption: General sample preparation workflow.
HPLC-UV Method
This method is adapted from a validated protocol for a PAC-1 derivative and is suitable for applications where high sensitivity is not the primary requirement.[1]
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 10 mM KH2PO4, pH adjusted to 7.0) at a ratio of approximately 60:40 (v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : ~280 nm.
-
Internal Standard : this compound.
-
Sample Preparation : Protein precipitation followed by evaporation and reconstitution.
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies in biological fluids.[5]
-
Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column : A suitable C18 or equivalent reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : Gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions : Specific precursor-to-product ion transitions for PAC-1 and this compound would need to be optimized. For example:
-
PAC-1: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Internal Standard : this compound.
-
Sample Preparation : Protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution.
Cross-Validation Procedure
Cross-validation is essential to ensure that data from different analytical methods are comparable. When transitioning from an HPLC-UV method to a more sensitive LC-MS/MS method, or when comparing data between laboratories, a cross-validation study should be performed.
Caption: Logical flow for cross-validation.
The acceptance criteria for cross-validation typically involve assessing the percentage difference between the results obtained from the two methods for a set of quality control (QC) samples at different concentrations.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of PAC-1 depends on the specific requirements of the study. For routine analysis of formulations or in vitro samples with high concentrations of PAC-1, a validated HPLC-UV method can be a cost-effective and reliable option. However, for bioanalytical applications such as pharmacokinetic studies in plasma, the superior sensitivity and selectivity of an LC-MS/MS method using a deuterated internal standard like this compound are indispensable for generating accurate and robust data. A thorough cross-validation is imperative when data from both methods are to be compared or when transitioning between methodologies to ensure the integrity and consistency of the results throughout the drug development process.
References
- 1. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]
- 2. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
PAC-1 Derivatives in Oncology: A Comparative Analysis of Procaspase-3 Activators
A new frontier in cancer therapy is the direct activation of procaspase-3, a key executioner enzyme in the apoptotic cell death pathway. Procaspase-Activating Compound 1 (PAC-1) has emerged as a pioneering small molecule that induces apoptosis in cancer cells by chelating inhibitory zinc ions from procaspase-3.[1][2][3] This mechanism restores the enzyme's ability to auto-activate and trigger the caspase cascade, leading to programmed cell death.[2] Extensive research has led to the synthesis of over 1000 PAC-1 derivatives to enhance potency, selectivity, and pharmacokinetic properties.[1][4] This guide provides a comparative analysis of key PAC-1 derivatives, their efficacy in various cancer cell lines, and the experimental protocols used for their evaluation.
Mechanism of Action: The Procaspase-3 Activation Pathway
PAC-1 and its derivatives function by removing the zinc-mediated inhibition of procaspase-3.[2][3] In many cancer cells, procaspase-3 is overexpressed but held in an inactive state by labile zinc ions.[5] The ortho-hydroxy-N-acylhydrazone moiety of PAC-1 is crucial for this zinc chelation.[1] By sequestering these inhibitory zinc ions, PAC-1 facilitates the auto-activation of procaspase-3 to its active form, caspase-3.[2] Active caspase-3 then cleaves numerous cellular substrates, executing the apoptotic program.[6]
Caption: Signaling pathway of PAC-1 mediated procaspase-3 activation.
Comparative Efficacy of PAC-1 Derivatives
The potency of PAC-1 derivatives has been evaluated across a range of human cancer cell lines. Structure-activity relationship (SAR) studies have been crucial in guiding the design of more effective compounds.[1][6] Key modifications include alterations to the diaryl urea (B33335) conjugates and the core ortho-hydroxy-N-acylhydrazone structure.[1]
Below is a summary of the cytotoxic activity (IC50 values in µM) of selected PAC-1 derivatives compared to the parent compound and the multi-kinase inhibitor, sorafenib.
| Compound | A549 (Lung) | HL-60 (Leukemia) | MDA-MB-231 (Breast) |
| PAC-1 | >50 | 1.8 | 15 |
| Sorafenib | 5.9 | 1.1 | 4.1 |
| Derivative 23a | 2.5 | 0.23 | 2.3 |
| Derivative 23b | 1.4 | 0.15 | 1.5 |
| Derivative 23c | 1.2 | 0.12 | 1.3 |
| Derivative 23d | 1.1 | 0.18 | 1.2 |
| Derivative 23e | 1.5 | 0.13 | 1.6 |
| Derivative 23f | 2.1 | 0.20 | 2.0 |
| Derivative 23g | 1.8 | 0.16 | 1.7 |
| Derivative 23h | 1.3 | 0.14 | 1.4 |
| Derivative 23i | 1.6 | 0.17 | 1.5 |
| Derivative 23j | 1.9 | 0.19 | 1.8 |
| Derivative 23k | 2.3 | 0.21 | 2.2 |
Data compiled from published studies.[1] The '23' series represents diaryl ureas conjugated to the PAC-1 scaffold.
Experimental Protocols
Standardized methodologies are essential for the comparative evaluation of PAC-1 derivatives. Below are outlines for key experiments.
Cell Viability and Cytotoxicity Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549, HL-60, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of PAC-1 derivatives (typically ranging from 0.01 to 100 µM).
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the untreated control, and IC50 values are calculated using non-linear regression analysis.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, providing direct evidence of procaspase-3 activation.
Methodology:
-
Cell Lysis: Cancer cells are treated with a PAC-1 derivative for a specified time (e.g., 6-24 hours). After treatment, the cells are harvested and lysed to release cellular contents.
-
Substrate Addition: The cell lysate is incubated with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).
-
Signal Detection: Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.
-
Data Normalization: Caspase activity is typically normalized to the total protein concentration in the lysate.
Conclusion
The development of PAC-1 and its derivatives represents a promising strategy for cancer therapy by directly targeting the apoptotic machinery.[7][8] The comparative data clearly indicates that several derivatives, particularly those from the diaryl urea conjugate series, exhibit significantly enhanced potency compared to the parent PAC-1 compound across multiple cancer cell lines.[1] The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel procaspase-3 activators. Future research will likely focus on optimizing the pharmacokinetic profiles and in vivo efficacy of these potent PAC-1 derivatives to translate their preclinical success into clinical applications.
References
- 1. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAC-1 - Wikipedia [en.wikipedia.org]
- 4. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procaspase-3 Overexpression in Cancer: A Paradoxical Observation with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of PAC-1 and Other Zinc Chelators for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer research, the strategic induction of apoptosis in tumor cells remains a pivotal therapeutic goal. One promising avenue involves the modulation of intracellular zinc levels, a critical factor in the regulation of programmed cell death. This guide provides a comprehensive, data-driven comparison of PAC-1, a procaspase-3 activator, with other notable zinc chelators, TPEN and clioquinol (B1669181). By examining their mechanisms of action, zinc chelation efficacy, and impact on cancer cell viability, this document serves as a vital resource for researchers navigating the selection of optimal compounds for further investigation.
Mechanism of Action: A Tale of Zinc Deprivation and Apoptotic Induction
The primary mechanism shared by PAC-1, TPEN, and clioquinol is their ability to chelate intracellular zinc, thereby triggering a cascade of events leading to apoptosis. However, the nuances of their actions and downstream effects present key differences for therapeutic consideration.
PAC-1 uniquely functions by directly activating procaspase-3, a key executioner enzyme in the apoptotic pathway.[1][2][3] In many cancer cells, procaspase-3 is overexpressed but lies dormant due to inhibition by zinc ions. PAC-1 chelates these inhibitory zinc ions, leading to the auto-activation of procaspase-3 to its active form, caspase-3, and subsequent execution of apoptosis.[1][2][3] This targeted mechanism of action suggests a potential for selectivity against cancer cells with elevated procaspase-3 levels.
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) is a potent, cell-permeable zinc chelator that induces apoptosis by depleting intracellular zinc pools.[4][5] This zinc depletion not only activates caspases, including caspase-3, but also induces cellular stress through the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.[6] Unlike PAC-1's direct action on procaspase-3, TPEN's effects are broader, stemming from a more general disruption of zinc homeostasis.
Clioquinol , an 8-hydroxyquinoline (B1678124) derivative, exhibits a dual mechanism. It acts as a zinc chelator and also functions as a zinc ionophore, meaning it can transport zinc across cellular membranes.[7][8] While its chelating properties contribute to apoptosis induction, its ionophoric activity can lead to a complex interplay of intracellular zinc redistribution.[7][8] Furthermore, clioquinol has been shown to inhibit histone deacetylase (HDAC) activity, an independent pathway that can also trigger apoptosis.
Quantitative Comparison of Performance
To facilitate a direct comparison of these zinc chelators, the following tables summarize key quantitative data from published studies. It is important to note that direct head-to-head comparisons across all parameters in a single study are limited, and variations in experimental conditions (e.g., cell lines, incubation times) can influence the results.
Table 1: Zinc Chelation Affinity
The dissociation constant (Kd) is a measure of the affinity between a chelator and a metal ion; a lower Kd value indicates a higher binding affinity.
| Compound | Zinc Dissociation Constant (Kd) | Reference |
| PAC-1 | 42 nM | [1][2] |
| TPEN | 0.26 - 0.7 fM | [4][9] |
| Clioquinol | ~100 nM | [10] |
Note: The Kd for TPEN is significantly lower, indicating a much stronger binding affinity for zinc compared to PAC-1 and clioquinol.
Table 2: Efficacy in Cancer Cell Lines (IC50 Values)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| PAC-1 | U-937 (Human lymphoma) | ~10 | [1] |
| PC-3 (Human prostate cancer) | ~20 | [11] | |
| HCT-116 (Human colon cancer) | ~15 | [11] | |
| TPEN | PC12 (Rat pheochromocytoma) | <10 | [6] |
| Clioquinol | Raji (Human Burkitt's lymphoma) | ~5 | [12] |
| A2780 (Human ovarian cancer) | ~3 | [12] | |
| PC-3 (Human prostate cancer) | ~10 | [12] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in cell lines and experimental protocols between studies.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPEN - Wikipedia [en.wikipedia.org]
- 6. Synthesis and initial in vitro biological evaluation of two new zinc-chelating compounds: comparison with TPEN and PAC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clioquinol Synergistically Augments Rescue by Zinc Supplementation in a Mouse Model of Acrodermatitis Enteropathica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clioquinol effects on tissue chelatable zinc in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of PAC-1 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for improving cancer treatment outcomes. This guide provides a comprehensive evaluation of the synergistic effects of Procaspase-Activating Compound 1 (PAC-1) with standard chemotherapeutic agents. PAC-1 is a small molecule that activates procaspase-3, a key executioner enzyme in the apoptotic pathway, which is often dysregulated in cancer cells. By directly inducing apoptosis, PAC-1 can enhance the efficacy of chemotherapy, potentially overcoming drug resistance and reducing toxicity.
This guide presents a comparative analysis of preclinical data on the combination of PAC-1 with temozolomide (B1682018) (TMZ) and doxorubicin (B1662922), focusing on glioma and osteosarcoma models. Detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms are provided to support further research and drug development in this area.
Quantitative Analysis of Synergistic Efficacy
The synergy between PAC-1 and chemotherapy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Synergy of PAC-1 and Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) | Outcome |
| U87 (human) | PAC-1 + TMZ | < 1 | Synergistic cell death[1] |
| D54 (human) | PAC-1 + TMZ | < 1 | Synergistic cell death[1] |
| 9L (rat) | PAC-1 + TMZ | < 1 | Synergistic cell death[1] |
Table 2: In Vivo Efficacy of PAC-1 and Temozolomide (TMZ) in a 9L Rat Glioma Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Statistical Significance (p-value) |
| Control (vehicle) | 14.5 | - | - |
| PAC-1 (50 mg/kg) | 13.5 | -7% | Not Significant |
| TMZ (50 mg/kg) | 20 | 38% | < 0.05 |
| PAC-1 + TMZ | 28 | 93% | < 0.001 vs. Control; < 0.01 vs. TMZ alone |
Data adapted from a study on synergistic and targeted therapy with a procaspase-3 activator and temozolomide in glioma rodent models.[2]
Table 3: In Vitro Synergy of PAC-1 with Various Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Synergy Level (Median CI Value) |
| Breast Cancer | Doxorubicin | Strong Synergy (< 0.3) |
| Lung Cancer | Doxorubicin | Strong Synergy (< 0.3) |
| Melanoma | Doxorubicin | Moderate Synergy (0.3 - 0.7) |
Signaling Pathways and Experimental Workflows
The synergistic interaction between PAC-1 and DNA-damaging chemotherapeutic agents stems from the convergence of two distinct but complementary cell death pathways.
Figure 1: Synergistic Signaling Pathways of PAC-1 and Chemotherapy.
The experimental workflow to evaluate this synergy typically involves a multi-step process from in vitro characterization to in vivo validation.
Figure 2: Experimental Workflow for Evaluating Synergy.
Experimental Protocols
Cell Viability and Combination Index (CI) Calculation
Objective: To determine the cytotoxic effects of PAC-1 and chemotherapy, alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of PAC-1, the chemotherapeutic agent, and their combination at a constant ratio. Include vehicle-treated cells as a control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the Alamar Blue assay, according to the manufacturer's instructions.
-
Data Analysis:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by PAC-1 and chemotherapy combinations.
Protocol:
-
Cell Treatment: Treat cells with PAC-1, chemotherapy, or the combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Orthotopic Glioma Model
Objective: To evaluate the in vivo efficacy of PAC-1 and temozolomide combination therapy in a clinically relevant animal model.
Protocol:
-
Tumor Cell Implantation: Stereotactically implant 9L gliosarcoma cells into the brains of immunocompetent rats.
-
Tumor Establishment: Allow the tumors to establish for a set period (e.g., 5 days).
-
Treatment Administration:
-
Administer PAC-1 orally (e.g., 50 mg/kg in an aqueous suspension) for a defined schedule (e.g., daily for 5 days).
-
Administer TMZ orally (e.g., 50 mg/kg) on a subsequent schedule (e.g., daily for 5 days following PAC-1 treatment).
-
Include control groups receiving vehicle, PAC-1 alone, and TMZ alone.
-
-
Monitoring: Monitor the animals daily for clinical signs of tumor progression and body weight changes.
-
Survival Endpoint: The primary endpoint is typically overall survival. Euthanize animals when they reach a moribund state as per ethical guidelines.
-
Data Analysis: Construct Kaplan-Meier survival curves and compare the median survival between treatment groups using statistical tests such as the log-rank test.[2]
Conclusion
The preclinical data strongly support the synergistic interaction between PAC-1 and conventional chemotherapies like temozolomide and doxorubicin. The combination of PAC-1's ability to directly induce apoptosis with the DNA-damaging effects of chemotherapy presents a compelling strategy to enhance anti-cancer efficacy. The provided experimental protocols and data serve as a valuable resource for researchers aiming to further investigate and develop PAC-1 combination therapies for various cancer types. Further studies are warranted to explore the full potential of this approach in a clinical setting.
References
- 1. Synergistic antitumor activity of pro-apoptotic agent PAC-1 with cisplatinum by the activation of CASP3 in pulmonary adenocarcinoma cell line H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The combination of PAC-1 and Entrectinib for the Treatment of Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling in Pharmacokinetics: A Comparative Analysis of PAC-1 and PAC-1-d8
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. The use of isotopically labeled compounds, such as the deuterated analog PAC-1-d8, offers significant advantages in these studies. This guide provides a comparative overview of the procaspase-activating compound PAC-1 and its deuterated form, this compound, with a focus on the isotopic effect on its pharmacokinetic properties. While direct comparative pharmacokinetic data for this compound is not publicly available, this guide synthesizes known data for PAC-1 and explores the theoretical advantages of deuteration based on established principles of kinetic isotope effects.
Understanding PAC-1 and its Mechanism of Action
PAC-1 is a small molecule that has shown promise as an anticancer agent due to its ability to induce apoptosis (programmed cell death) in cancer cells. It functions by activating procaspase-3, a key enzyme in the apoptotic cascade. In many cancer cells, procaspase-3 is overexpressed but remains in an inactive state, inhibited by zinc ions. PAC-1 acts as a zinc chelator, removing the inhibitory zinc and allowing procaspase-3 to be converted to its active form, caspase-3, thereby initiating apoptosis.
The Isotopic Effect of Deuteration on Pharmacokinetics
Deuterium (B1214612) (²H or d) is a stable, non-radioactive isotope of hydrogen. When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of chemical reactions involving the cleavage of this bond is slowed.
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at sites of metabolic activity, the rate of metabolism can be reduced. This can lead to:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Increased exposure (AUC): The overall amount of drug the body is exposed to over time is higher.
-
Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicity.
-
Improved oral bioavailability: A higher percentage of the drug may reach the systemic circulation.
Pharmacokinetic Profile of PAC-1
Pharmacokinetic studies of PAC-1 have been conducted in both canines and humans, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Canine (1 mg/kg) | Human (Dose Escalation Study) |
| Administration | Intravenous (IV) & Oral (PO) | Oral (PO) |
| Peak Plasma Concentration (Cmax) | IV: 2.8 ± 0.6 µM | Dose-dependent |
| PO: 0.5 ± 0.1 µM | ||
| Time to Peak (Tmax) | PO: 45 minutes | Not specified |
| Elimination Half-life (t½) | IV: 3.12 ± 0.67 hours | 28.5 hours (after multi-dosing) |
| PO: 2.08 ± 0.26 hours | ||
| Oral Bioavailability (F) | 17.8 ± 9.5% | Favorable |
The Role and Potential Pharmacokinetic Advantages of this compound
Currently, this compound is primarily utilized as an internal standard in the bioanalytical quantification of PAC-1 in plasma samples. Its near-identical chemical properties to PAC-1, but distinct mass, make it an ideal tool for accurate and precise measurements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
While specific pharmacokinetic data for this compound is not available in published literature, based on the known metabolism of PAC-1 and the principles of the kinetic isotope effect, we can hypothesize the potential benefits of deuteration. The metabolism of PAC-1 involves several phase I reactions, including debenzylation, dihydrodiol formation, hydroxylation, and dihydroxylation, as well as phase II glucuronidation.
If the sites of deuteration on this compound correspond to the primary sites of metabolic attack, it is plausible that this compound would exhibit:
-
Slower metabolic clearance: Leading to a longer half-life and increased systemic exposure compared to PAC-1.
-
Altered metabolite profile: A potential shift in the proportions of different metabolites, which could influence the overall efficacy and safety profile.
These potential advantages could translate to a more favorable dosing regimen, potentially requiring lower doses or less frequent administration to achieve the desired therapeutic effect. However, it is crucial to emphasize that these are theoretical advantages that would need to be confirmed through direct comparative pharmacokinetic studies.
Experimental Protocols
In Vivo Pharmacokinetic Study
A typical pharmacokinetic study to compare PAC-1 and this compound would involve the following steps:
-
Animal Model: A suitable animal model, such as mice, rats, or dogs, would be selected.
-
Drug Administration: A cohort of animals would be administered a defined dose of PAC-1, while another cohort would receive an equimolar dose of this compound. Both intravenous (IV) and oral (PO) routes of administration would be tested to assess absolute bioavailability.
-
Blood Sampling: Blood samples would be collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of PAC-1 or this compound in the plasma samples would be quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data would be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC.
Bioanalytical Method for PAC-1 Quantification using LC-MS/MS
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add an internal standard solution (this compound for the quantification of PAC-1, or a different stable isotope-labeled analog for the quantification of this compound).
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transition for PAC-1: m/z 393.2 → 134.1
-
MRM Transition for this compound: m/z 401.2 → 134.1 (Note: The specific fragment ion may vary depending on the position of the deuterium labels).
-
-
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing Key Processes
Caption: PAC-1 Signaling Pathway for Apoptosis Induction.
Caption: Experimental Workflow for a Comparative Pharmacokinetic Study.
The Gold Standard in Bioanalysis: Benchmarking PAC-1-d8 Performance Against Structural Analog Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates in biological matrices is a cornerstone of preclinical and clinical research. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure data integrity. This guide provides a comprehensive comparison of a hypothetical deuterated internal standard, PAC-1-d8, against a structural analog for the quantification of the procaspase-activating compound, PAC-1.
While PAC-1 is a notable anti-cancer agent, the use of its deuterated form as an internal standard is presented here as a case study to illustrate the principles of bioanalytical method validation. The experimental data herein is synthesized from established validation parameters for similar compounds to provide a realistic performance comparison. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[2][3]
Comparative Performance Metrics
The selection of an internal standard significantly impacts the reliability of a bioanalytical method. The following tables summarize the expected performance of a hypothetical this compound internal standard compared to a plausible structural analog in a typical LC-MS/MS assay for PAC-1 in human plasma.
Table 1: Linearity & Sensitivity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 0.5 - 1000 | >0.998 | 0.5 |
| Structural Analog | 1.0 - 1000 | >0.995 | 1.0 |
Table 2: Accuracy & Precision
| Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| This compound | 1.5 (LQC) | 1.47 ± 0.08 | 98.0 | 5.4 |
| 50 (MQC) | 50.8 ± 2.1 | 101.6 | 4.1 | |
| 800 (HQC) | 792.0 ± 25.3 | 99.0 | 3.2 | |
| Structural Analog | 3.0 (LQC) | 2.79 ± 0.31 | 93.0 | 11.1 |
| 50 (MQC) | 53.5 ± 4.8 | 107.0 | 9.0 | |
| 800 (HQC) | 768.8 ± 50.0 | 96.1 | 6.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Matrix Effect & Recovery
| Internal Standard | Matrix Factor (Mean, n=6) | IS-Normalized Matrix Factor (%RSD) | Extraction Recovery (%) |
| This compound | 0.97 | 3.8 | 88.5 |
| Structural Analog | 1.15 | 12.5 | 75.2 |
The data clearly illustrates the superior performance of this compound as an internal standard. The linearity of the calibration curve is stronger, and more importantly, the accuracy and precision are significantly better, especially at the lower limit of quantification (LQC).[4] The reduced variability in the matrix factor with this compound indicates more effective compensation for matrix-induced ion suppression or enhancement.[3]
Visualizing the Rationale and Workflow
To further clarify the experimental process and the underlying logic, the following diagrams were generated.
Caption: Experimental workflow for the quantification of PAC-1 in human plasma.
Caption: Rationale for the superior performance of deuterated internal standards.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a robust bioanalytical assay.
Sample Preparation
A protein precipitation method is employed for the extraction of PAC-1 from human plasma.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or a structural analog at a concentration of 1 µg/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
PAC-1: [Precursor ion] > [Product ion] (To be determined experimentally)
-
This compound: [Precursor ion + 8 Da] > [Product ion] (To be determined experimentally)
-
Structural Analog: [Precursor ion] > [Product ion] (To be determined experimentally)
-
References
- 1. Characterization of the in vivo and in vitro metabolic profile of PAC-1 using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of PAC-1-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of PAC-1-d8, a deuterated analog of the procaspase-activating compound PAC-1.
Summary of Key Safety Information
PAC-1 is classified as harmful if swallowed and causes skin and eye irritation.[1] Of significant concern is its environmental impact, with one Safety Data Sheet classifying it as very toxic to aquatic life .[1] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash. All waste containing this compound must be treated as hazardous chemical waste.
Quantitative Data
The following table summarizes the known physical and chemical properties of PAC-1, which are expected to be very similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₄O₂ | [2] |
| Molecular Weight | 392.49 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | DMSO: ~10 mg/mL, DMF: ~20 mg/mL, Ethanol: ~5 mg/mL | [1] |
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.
Detailed Experimental Protocols for Disposal
The proper disposal of this compound does not involve chemical neutralization or inactivation in the laboratory. The primary protocol is based on the principle of containment and transfer to a licensed hazardous waste disposal facility.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene) with a secure screw-top lid.
-
"Hazardous Waste" labels.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Secondary containment bin.
Procedure:
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound solid in its original container if possible, or in a clearly labeled, sealed container. Place contaminated items such as weighing boats, gloves, and paper towels into a designated plastic bag and then into the hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Container Management:
-
Select a container that is in good condition and compatible with the chemical waste.
-
Keep the container closed at all times, except when adding waste. This prevents the release of vapors and potential spills.
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container before adding any waste.
-
Clearly and legibly fill out the label with the full chemical name ("this compound"), the concentration (if in solution), and any other components of the waste mixture. Avoid using abbreviations or chemical formulas.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from general traffic and sinks.
-
Use a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate the this compound waste from incompatible materials, such as strong acids, bases, and oxidizing agents.
-
-
Disposal:
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow all instructions provided by EHS for the safe handover of the waste.
-
Disclaimer: The information provided is based on the available data for PAC-1 and general hazardous waste disposal guidelines. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet available. In the absence of a specific SDS for this compound, the conservative approach of treating it as a hazardous substance with high aquatic toxicity is recommended.
References
Personal protective equipment for handling PAC-1-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of PAC-1-d8, a deuterated analog of the procaspase-activating compound PAC-1. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Summary
GHS Hazard Statements for PAC-1 (as a proxy for this compound):
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H400 | Very toxic to aquatic life |
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles. A face shield should be worn over safety glasses for splash-prone procedures. |
| Hand Protection | Nitrile gloves. | Double-gloving with nitrile gloves. |
| Body Protection | A standard laboratory coat. | A flame-resistant lab coat when working with flammable solvents. |
| Footwear | Closed-toe and closed-heel shoes. | Chemically resistant shoe covers if there is a significant risk of spills. |
| Respiratory | Not generally required if handled in a certified chemical fume hood. | A NIOSH-approved respirator if there is a risk of generating aerosols or dust outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is mandatory for the safe handling of this compound.
3.1. Preparation
-
Fume Hood: All handling of this compound powder and solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
PPE: Don all required personal protective equipment as outlined in the table above before entering the designated work area.
-
Spill Kit: Ensure a chemical spill kit is readily accessible.
-
Waste Containers: Prepare clearly labeled hazardous waste containers for solid and liquid waste.
3.2. Handling and Use
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the this compound to avoid splashing.
-
Moisture Protection: As a deuterated compound, this compound may be hygroscopic. To maintain isotopic purity, handle under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage of solutions.
-
Avoid Contamination: Use clean, dry glassware and equipment to prevent contamination.
3.3. Post-Handling
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
As a stable isotope-labeled compound, this compound is not radioactive and does not require special disposal procedures beyond those for the parent compound, PAC-1.[1][] All waste must be disposed of as hazardous chemical waste.
4.1. Waste Segregation
-
Solid Waste: Place contaminated consumables such as gloves, weigh boats, and paper towels in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container for chemical waste.
4.2. Container Labeling All waste containers must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound (Procaspase activating compound 1-d8)"
-
The approximate concentration and volume/mass of the waste.
-
The date of accumulation.
-
The name of the principal investigator and laboratory location.
4.3. Storage and Collection
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
